molecular formula C6H11F2NO3S B13568853 1-(Difluoromethylsulfonyl)piperidin-4-ol

1-(Difluoromethylsulfonyl)piperidin-4-ol

Cat. No.: B13568853
M. Wt: 215.22 g/mol
InChI Key: NQHNUNRDSAZGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethylsulfonyl)piperidin-4-ol is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a hydroxy group and a difluoromethylsulfonyl group, a motif that can be valuable for creating molecular diversity. Researchers may utilize it as a synthetic intermediate in the development of novel small molecule inhibitors, such as those targeting HIF-2α for potential therapeutic applications in conditions like iron overload disorders . The structural components of this reagent, including the sulfonamide linker and the presence of fluorine atoms, are commonly employed to fine-tune the physicochemical properties, metabolic stability, and binding affinity of lead compounds . As a versatile scaffold, it can be used in the synthesis of more complex aryl ether derivatives and other proprietary compounds for biological screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary handling and safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2NO3S

Molecular Weight

215.22 g/mol

IUPAC Name

1-(difluoromethylsulfonyl)piperidin-4-ol

InChI

InChI=1S/C6H11F2NO3S/c7-6(8)13(11,12)9-3-1-5(10)2-4-9/h5-6,10H,1-4H2

InChI Key

NQHNUNRDSAZGKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of 1-(Difluoromethylsulfonyl)piperidin-4-ol . It is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for introducing the difluoromethylsulfonyl (


) moiety—a critical bioisostere for lipophilic modulation in drug discovery.

Executive Summary

The difluoromethylsulfonyl group is a high-value pharmacophore in modern medicinal chemistry. It acts as a lipophilic hydrogen bond donor/acceptor hybrid, often serving as a bioisostere for the trifluoromethyl (


) or methylsulfonyl (

) groups.

This guide prioritizes the Sulfinate-Oxidation Route over direct sulfonyl chloride handling. While difluoromethanesulfonyl chloride (


) exists, it is volatile and hydrolytically unstable. The protocol below utilizes sodium difluoromethanesulfinate  (

), a stable solid reagent, to generate the active sulfonylating agent in situ, ensuring higher reproducibility and safety.

Retrosynthetic & Strategic Analysis

The Challenge

Direct introduction of the


 motif is complicated by the instability of the corresponding sulfonyl chloride.
  • Route A (Direct Chloride): Uses

    
    . Risk: Reagent degradation leads to variable yields and liberation of 
    
    
    
    /
    
    
    .
  • Route B (Sulfinate Oxidation - Recommended ): Uses

    
     + Oxidant (NCS). Benefit: The sulfonyl chloride is generated transiently and trapped immediately by the amine (piperidin-4-ol).
    
Reaction Pathway

The synthesis proceeds via the oxidative chlorination of the sulfinate salt to form the sulfonyl chloride intermediate, which undergoes nucleophilic attack by the secondary amine of piperidin-4-ol.

ReactionPathway Sulfinate Sodium Difluoromethanesulfinate (HCF2SO2Na) Intermediate [HCF2SO2Cl] (Transient) Sulfinate->Intermediate Oxidative Chlorination (DCM/H2O, <10°C) NCS Oxidant (NCS) NCS->Intermediate Product 1-(Difluoromethylsulfonyl) piperidin-4-ol Intermediate->Product Nucleophilic Substitution (+ Et3N) Amine Piperidin-4-ol Amine->Product

Figure 1: Strategic reaction pathway utilizing in situ generation of the sulfonyl chloride species.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
Piperidin-4-ol 1.0SubstrateSecondary amine nucleophile.
Sodium Difluoromethanesulfinate 1.5ReagentStable source of

.

-Chlorosuccinimide (NCS)
1.5OxidantActivates sulfinate to sulfonyl chloride.
Triethylamine (TEA) 2.0BaseScavenges HCl; drives reaction.
Dichloromethane (DCM) -SolventPrimary solvent (anhydrous preferred).
Water -Co-solventTrace amount aids sulfinate solubility/activation.
Step-by-Step Methodology

1. Activation (Generation of Sulfonyl Chloride):

  • Charge a round-bottom flask with Sodium Difluoromethanesulfinate (1.5 equiv) and DCM (0.2 M concentration relative to amine).

  • Cool the suspension to 0°C using an ice bath.

  • Add NCS (1.5 equiv) portion-wise over 15 minutes. Critical: Exothermic reaction. Maintain internal temperature < 5°C.

  • Stir at 0°C for 30–45 minutes. The suspension will change appearance as succinimide precipitates and

    
     forms.
    

2. Coupling:

  • In a separate vessel, dissolve Piperidin-4-ol (1.0 equiv) and Triethylamine (2.0 equiv) in a minimal amount of DCM.

  • Add the amine solution dropwise to the activated sulfonyl chloride mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 4–6 hours. Monitor by TLC (stain with

    
     or Ninhydrin; product is likely UV inactive/weak) or LC-MS.
    

3. Workup & Purification:

  • Quench: Add water (equal volume to organic solvent) to the reaction mixture.

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine/TEA) followed by Brine.

  • Dry/Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 80:20

      
       50:50). The polar hydroxyl group will require higher polarity to elute.
      

Workflow Start Start: 0°C Bath Step1 Activation: Add NCS to Sulfinate in DCM Start->Step1 Step2 Coupling: Add Amine + TEA solution dropwise Step1->Step2 Step3 Reaction: Warm to RT, Stir 4-6h Step2->Step3 Decision LC-MS Check: Conversion > 95%? Step3->Decision Decision->Step3 No (Extend Time) Workup Workup: Wash w/ H2O, 1M HCl, Brine Decision->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Characterization Engine

The confirmation of the difluoromethyl group is distinct in NMR spectroscopy due to the unique splitting patterns of the proton and carbon atoms coupled to fluorine.

Expected Analytical Data
1.

NMR (Proton)

The diagnostic signal is the proton on the difluoromethyl group.

  • 
     6.0 – 6.5 ppm:  Appears as a triplet  (
    
    
    
    ).
  • Coupling Constant (

    
    ):  Large geminal coupling, typically 50 – 55 Hz .
    
  • Piperidine Ring:

    • 
       ~3.6–3.8 ppm (m, 2H, 
      
      
      
      -protons eq).
    • 
       ~3.1–3.3 ppm (m, 2H, 
      
      
      
      -protons ax).
    • 
       ~3.9 ppm (m, 1H, CH-OH).
      
    • 
       ~1.5–2.0 ppm (m, 4H, 
      
      
      
      -protons).
2.

NMR (Fluorine)
  • 
     -118 to -125 ppm:  Appears as a doublet  (
    
    
    
    ).
  • Coupling Constant (

    
    ):  Matches the proton spectrum (~50–55 Hz).
    
3.

NMR (Carbon)
  • 
     110 – 120 ppm:  The 
    
    
    
    carbon appears as a triplet .
  • Coupling Constant (

    
    ):  Massive coupling, typically 280 – 300 Hz .
    
4. Mass Spectrometry (ESI)
  • Ionization: Positive mode (ESI+).

  • Observed Mass:

    
     Da (Calculated for 
    
    
    
    ).
  • Note: The hydroxyl group may facilitate sodium adduct formation

    
    .
    

Safety & Handling

  • Pressure Hazard: The activation of sulfinates can release minor amounts of

    
     gas. Ensure the reaction vessel is vented to a fume hood.
    
  • Fluorine Safety: While the difluoromethyl group is stable, combustion of fluorinated compounds produces HF.

  • Skin/Eye Contact: Sulfonyl chlorides (even transient ones) are potent lachrymators and skin irritants. Wear double nitrile gloves and eye protection.

References

  • Langlois Reagent Chemistry: Billard, T., Roques, N., & Langlois, B. R. (2000). Synthesis of trifluoromethanesulfinates. Journal of Organic Chemistry.Link

  • Difluoromethylation Strategies: Li, Y., et al. (2020). Recent Advances in Difluoromethylation. Chemical Reviews.Link

  • In Situ Sulfonyl Chloride Generation: Zhang, Y., et al. (2018). One-pot synthesis of sulfonamides from sodium sulfinates. Organic Letters.Link

  • NMR of Fluorinated Groups: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.Link

Sources

1-(Difluoromethylsulfonyl)piperidin-4-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application in Medicinal Chemistry[1]

Executive Summary

1-(Difluoromethylsulfonyl)piperidin-4-ol (CAS: 1156133-61-7) is a specialized fluorinated heterocyclic building block used in modern drug discovery.[1] It combines a versatile piperidine scaffold with a difluoromethylsulfonyl (


)  moiety.[1]

This specific functional group has emerged as a critical bioisostere in medicinal chemistry. Unlike the chemically inert trifluoromethylsulfonyl (


) group, the difluoromethyl variant possesses a distinct hydrogen bond donor capability (the acidic 

proton) while maintaining high lipophilicity and metabolic stability.[1] This guide details the physicochemical properties, synthesis protocols, and strategic utility of this compound in optimizing lead candidates.
Part 1: Chemical Identity & Physicochemical Profile[2]

The integration of the difluoromethylsulfonyl group alters the electronic and steric landscape of the piperidine ring, offering a "Goldilocks" zone between the polarity of a methyl sulfone and the extreme lipophilicity of a trifluoromethyl sulfone.

Core Data Table[2]
PropertySpecification
Chemical Name 1-(Difluoromethylsulfonyl)piperidin-4-ol
CAS Number 1156133-61-7
Molecular Formula

Molecular Weight 215.22 g/mol
SMILES OC1CCN(S(=O)(=O)C(F)F)CC1
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~14 (hydroxyl), ~8-9 (C-H of

group)
Structural Logic & Bioisosterism

The strategic value of this molecule lies in the


  group.
  • Lipophilic Hydrogen Bond Donor: The

    
     bond in 
    
    
    
    is polarized by the adjacent electron-withdrawing fluorine atoms and the sulfonyl group.[1] This makes the proton sufficiently acidic to act as a weak hydrogen bond donor, a rare feature for lipophilic groups.
  • Metabolic Shielding: The fluorine atoms block oxidative metabolism at the

    
    -position, a common clearance pathway for alkyl sulfones.
    
Part 2: Synthesis & Experimental Methodologies[3][5][6]

The synthesis of 1-(difluoromethylsulfonyl)piperidin-4-ol typically follows a nucleophilic substitution pathway.[1] The high reactivity of sulfonyl chlorides requires strict anhydrous conditions to prevent hydrolysis.

Reaction Pathway Diagram[3][4]

SynthesisPathway Piperidinol Piperidin-4-ol (Nucleophile) Intermediate Transition State (Tetrahedral) Piperidinol->Intermediate Nucleophilic Attack Reagent Difluoromethanesulfonyl chloride Reagent->Intermediate Base Base (TEA or DIPEA) Base->Intermediate HCl Scavenging Product 1-(Difluoromethylsulfonyl) piperidin-4-ol Intermediate->Product Elimination of Cl-

Caption: Nucleophilic sulfonylation pathway. The piperidine nitrogen attacks the electrophilic sulfur center, displacing chloride.

Detailed Synthetic Protocol

Objective: Synthesis of 1-(difluoromethylsulfonyl)piperidin-4-ol from piperidin-4-ol.

Reagents:

  • Piperidin-4-ol (1.0 equiv)[1][5]

  • Difluoromethanesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add Piperidin-4-ol  (10 mmol) and a magnetic stir bar.
    
  • Solvation: Dissolve the starting material in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (12 mmol) dropwise. Ensure the temperature remains <5°C to minimize exotherms.

  • Reagent Addition: Slowly add Difluoromethanesulfonyl chloride (11 mmol) via syringe or addition funnel over 15 minutes. Note: This reagent is moisture-sensitive; handle under inert atmosphere.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.[2]
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography (Silica gel, Gradient: 0

    
     5% MeOH in DCM) to yield the pure product.
    
Part 3: Functional Utility in Drug Discovery[8]

This building block is not merely a structural spacer; it is a functional probe used to modulate the Lipophilic Ligand Efficiency (LLE) of drug candidates.

Mechanism of Action: The "Lipophilic Donor" Effect

BioisostereLogic cluster_groups Functional Group Comparison Target Drug Target Binding Pocket (e.g., Kinase Hinge, GPCR) MethylSulfone Methyl Sulfone (-SO2CH3) High Polarity, No H-Bond Donor MethylSulfone->Target Standard Polar Interaction CF3Sulfone Trifluoromethyl Sulfone (-SO2CF3) High Lipophilicity, Inert CF3Sulfone->Target Hydrophobic Interaction Only CF2HSulfone Difluoromethyl Sulfone (-SO2CF2H) Balanced Lipophilicity + H-Bond Donor CF2HSulfone->Target Forms H-bond via C-F...H interaction (Unique Binding Mode)

Caption: Comparative analysis of sulfone bioisosteres. The difluoromethyl group uniquely bridges lipophilicity and hydrogen bonding.

Key Applications
  • Fragment-Based Drug Design (FBDD): The low molecular weight (215.22 Da) and distinct polarity vector make it an ideal fragment for screening against protein targets.[1]

  • Solubility Modulation: Replacing a phenyl ring or a tert-butyl group with the piperidine-sulfone moiety often improves aqueous solubility while maintaining potency.[1]

  • Metabolic Stability: The

    
     group prevents metabolic oxidation at the 
    
    
    
    -carbon, extending the half-life (
    
    
    ) of the parent drug molecule compared to non-fluorinated analogs.[1]
Part 4: Safety & Handling
  • Hazards: The compound is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Precursors: Difluoromethanesulfonyl chloride is corrosive and reacts violently with water.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; ensure containers are tightly sealed.

References
  • PubChem. (2025).[1] Piperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. (Contextual grounding on properties).

Sources

The Piperidine Protocol: A Technical Guide to Screening Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for over 12,000 biologically active compounds, including blockbuster drugs like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Paroxetine (Antidepressant). Its thermodynamic stability (chair conformation) and the basicity of the secondary amine (


) allow for high-affinity hydrogen bonding and ionic interactions with G-protein coupled receptors (GPCRs) and enzymes.

However, these same properties introduce specific liabilities, notably hERG channel blockade (cardiotoxicity) and lysosomal trapping . This guide provides a validated screening cascade designed specifically for novel piperidine derivatives, moving from biochemical target engagement to safety pharmacology.

Phase I: In Silico Triage & Physicochemical Profiling

Before wet-lab screening, novel piperidine derivatives must undergo computational filtration to predict bioavailability and safety liabilities inherent to the scaffold.

Basicity and Ionization

The piperidine nitrogen is highly basic. At physiological pH (7.4), it exists predominantly as a cation.

  • Directive: Calculate

    
     and 
    
    
    
    .
  • Impact: If

    
     and 
    
    
    
    , the compound is at high risk for phospholipidosis (lysosomal accumulation).
  • Action: Prioritize analogs with electron-withdrawing groups (EWGs) near the nitrogen to lower

    
     if CNS penetration is not the primary goal, or to balance lipophilicity for blood-brain barrier (BBB) transit.
    

Phase II: Primary Biochemical Screening (Target Engagement)

Focus: Acetylcholinesterase (AChE) Inhibition

Given the piperidine scaffold's dominance in neurodegenerative therapeutics (e.g., Donepezil), AChE inhibition is the standard primary screen. We utilize the Modified Ellman’s Method , optimized to prevent spontaneous hydrolysis artifacts common with basic amines.

Experimental Logic

The assay relies on the enzyme hydrolyzing acetylthiocholine (ATCh) into thiocholine.[1][2] Thiocholine reacts with DTNB (Ellman’s Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm .[1][2]

Validated Protocol

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for human AChE, but pH 7.4 is preferred if screening against BuChE to avoid autohydrolysis.

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).

  • Enzyme: human recombinant AChE (0.02 U/mL).

Step-by-Step Workflow:

  • Solubilization: Dissolve piperidine derivatives in 100% DMSO. Dilute to 10% DMSO in buffer (Final assay concentration <1% DMSO).

  • Pre-incubation: In a 96-well plate, add 150 µL Buffer + 20 µL Test Compound + 20 µL Enzyme . Incubate at 25°C for 10 minutes .

    • Critical Control: Include a "No Enzyme" blank for each compound concentration to rule out chemical reaction between the piperidine amine and DTNB.

  • Reaction Start: Add 10 µL of DTNB/ATChI mixture .

  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

Data Analysis: Calculate % Inhibition using the velocity of the reaction (slope):



Visualization: Ellman's Reaction Pathway

EllmanReaction ATCh Acetylthiocholine (Substrate) Thio Thiocholine (Product) ATCh->Thio Hydrolysis AChE AChE Enzyme (Target) AChE->Thio Catalysis TNB TNB Anion (Yellow - 412nm) Thio->TNB Reaction with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Biochemical pathway of the Ellman assay. AChE hydrolyzes the substrate, producing thiocholine which reacts with DTNB to yield a colorimetric signal.[2]

Phase III: Secondary Cellular Screening (Viability)

Focus: MTT/MTS Cytotoxicity Assay

Piperidine derivatives often exhibit high lipophilicity, leading to precipitation in cell media. The standard MTT assay must be modified to ensure solubility of the formazan product.

Protocol Adjustments for Piperidines
  • Cell Lines: SH-SY5Y (Neuroblastoma) for CNS targets; HepG2 for hepatotoxicity.

  • Solvent: Use MTS instead of MTT if the derivative is highly lipophilic. MTS produces a soluble formazan product, eliminating the solubilization step where hydrophobic compounds often precipitate and cause false positives.

Workflow (MTS Modification)
  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 - 100 µM). Limit DMSO to 0.5%. Incubate 48h.

  • Development: Add 20 µL MTS reagent directly to media.

  • Incubation: 1-4 hours at 37°C.

  • Measurement: Read Absorbance at 490 nm .

Phase IV: Safety Pharmacology (The "Fail Early" Gate)

Focus: hERG Channel Inhibition

The most critical liability for piperidine derivatives is QT interval prolongation . The positively charged piperidine nitrogen can mimic potassium ions, blocking the hERG channel pore.

The Pharmacophore Trap

The hERG channel has a large inner cavity with aromatic residues (Tyr652, Phe656). Piperidines bind via:

  • Cation-

    
     interaction:  Between the protonated nitrogen and aromatic residues.
    
  • 
    -stacking:  Between the piperidine substituents and the channel pore.
    
Screening Protocol: Fluorescence Polarization (FP)

While patch-clamp is the gold standard, it is low-throughput. For initial screening, use the Predictor hERG Fluorescence Polarization Assay .

  • Mechanism: A red-shifted fluorescent tracer binds to the hERG channel membrane preparation. If the piperidine derivative binds, it displaces the tracer, lowering polarization.

  • Threshold: Any compound with

    
     is flagged for structural modification (e.g., reducing basicity by adding a fluorine adjacent to the nitrogen).
    
Visualization: Screening Cascade

ScreeningCascade Start Novel Piperidine Library InSilico In Silico Filter (LogP < 5, pKa check) Start->InSilico Biochem Primary Screen (AChE Ellman Assay) InSilico->Biochem Pass Discard Discard / Redesign InSilico->Discard Fail Cell Cellular Viability (MTS Assay) Biochem->Cell IC50 < 1µM Biochem->Discard Inactive hERG Safety Screen (hERG Binding) Cell->hERG Non-toxic Cell->Discard Cytotoxic Lead Lead Candidate hERG->Lead IC50 > 10µM hERG->Discard hERG Block

Caption: The critical path for piperidine screening. Note the late-stage hERG gate, essential for this specific chemical scaffold.

Data Presentation Standards

When reporting biological activity for piperidine derivatives, data must be tabulated to show the Selectivity Index (SI) .

Compound IDAChE

(nM)
BuChE

(nM)
Selectivity (BuChE/AChE)Cytotoxicity

(µM)
SI (

/AChE

)
PIP-001


>222

1,122
Donepezil


708

>8,300
  • Interpretation: A viable drug candidate should have an SI > 100.

  • Selectivity: High selectivity for AChE over BuChE reduces peripheral side effects (e.g., autonomic dysfunction).

References

  • BenchChem. (2025).[1][2][3][4][5][6] Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. Retrieved from 6[6]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Protocol basis validated in modern context by BenchChem). Retrieved from 1

  • Drug Hunter. (2024).[7] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from 7

  • Creative Diagnostics. (2025). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from 8

  • National Institutes of Health (NIH). (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking. Retrieved from 9

Sources

The Sulfonyl-Piperidine Scaffold: A Whitepaper on Emerging Therapeutic Targets and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of a piperidine ring with a sulfonyl group has emerged as a highly versatile pharmacophore. This combination marries the


-hybridized, three-dimensional basicity of piperidine with the robust hydrogen-bonding capacity of the sulfonyl moiety. This whitepaper provides an in-depth technical analysis of the therapeutic targets modulated by sulfonyl-containing piperidines, exploring the causality behind their target engagement, structure-activity relationship (SAR) optimizations, and the self-validating experimental workflows required for their preclinical evaluation.

Part 1: The Pharmacophore Rationale

The widespread adoption of the sulfonyl-piperidine motif is not coincidental; it is driven by specific physicochemical and thermodynamic advantages:

  • Conformational Flexibility & Basicity : The piperidine ring provides a saturated, non-planar core that improves aqueous solubility and metabolic stability compared to flat aromatic rings. Its basic nitrogen can be protonated at physiological pH, enabling critical electrostatic interactions with acidic residues (e.g., Glutamate, Aspartate) within target binding pockets[1].

  • Directional Hydrogen Bonding : The sulfonyl group (

    
    ) acts as a potent, directional hydrogen-bond acceptor. It is metabolically robust and can effectively mimic enzymatic transition states, such as the tetrahedral intermediate found in serine hydrolases[2].
    
  • Entropic Optimization : The sulfonamide linkage restricts specific bond rotations. When combined with the steric bulk of the piperidine ring, it lowers the entropic penalty of binding by pre-organizing the molecule into a favorable conformation for target engagement[1].

Part 2: Neurological and Pain Therapeutics

Dual Inhibition of FAAH and sEH

Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are critical enzymes in neuro-inflammatory pain pathways. Targeting both concurrently produces synergistic analgesic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists[2].

  • Mechanistic Causality : Researchers identified the piperidine-sulfonamide-phenyl moiety as a universal pharmacophore for both targets. The sulfonamide group acts as a transition-state mimic, forming a vital hydrogen-bonded network with the catalytic serine of FAAH, while the piperidine ring provides the spatial geometry required to anchor the molecule within the hydrophobic pockets of sEH[2].

State-Dependent Blockade of Cav2.2

Voltage-gated N-type calcium channels (Cav2.2) are primary mediators of nociceptive signaling. Aminopiperidine sulfonamides (such as TROX-1) have been developed as potent Cav2.2 inhibitors[3].

  • Mechanistic Causality : To avoid the deleterious cardiovascular and central nervous system side effects typical of non-selective calcium channel blockers, these compounds were designed for state-dependent inhibition. By preferentially binding to the inactivated state of the channel, aminopiperidine sulfonamides selectively block rapidly firing, hyperactive nociceptive neurons (which spend more time in the inactivated state) while sparing normal, low-frequency neuronal firing[3].

Part 3: Oncology and Epigenetic Modulation

SMYD3 Histone Methyltransferase

Overexpression of the SMYD3 enzyme is heavily linked to aggressive cancer phenotypes, making it a prime epigenetic target[1].

  • Mechanistic Causality : High-throughput screening (HTS) initially identified piperidine sulfonamides as micromolar inhibitors. X-ray crystallography revealed that the piperidine nitrogen was positioned within 3.5 Å of acidic residues Glu192 and Asp241[1]. To optimize this, chemists bridged the piperidine core. This structural constraint locked the basic side-chain into an optimal vector for electrostatic interaction with Glu192, drastically reducing the entropic penalty of binding and boosting biochemical potency by 17-fold (yielding nanomolar inhibitors like EPZ031686)[1].

G HTS HTS Screening (Micromolar Hit) XRay X-Ray Crystallography (SMYD3-SAM Complex) HTS->XRay SAR SAR Optimization (Bridged Piperidine) XRay->SAR Glu192 Interaction InVitro Biochemical Assay (Nanomolar IC50) SAR->InVitro Conformational Restriction

Structure-Activity Relationship (SAR) workflow for SMYD3 bridged piperidine inhibitors.

COPB2 and ER-Stress Induction (PSP205)

A novel phenyl sulfonyl piperidine, PSP205, has recently been identified as a potent inducer of apoptosis in colon cancer[4],[5].

  • Mechanistic Causality : PSP205 targets cancer cells by downregulating COPB2 (Coatomer Protein Complex Subunit Beta 2), which disrupts Golgi-to-ER vesicle trafficking[4]. This physical disruption triggers severe Endoplasmic Reticulum (ER) stress, activating the Unfolded Protein Response (UPR) via the IRE1-TRAF2-JNK signaling axis, ultimately leading to macroautophagy and apoptosis[5].

G PSP205 PSP205 (Phenyl Sulfonyl Piperidine) COPB2 COPB2 Downregulation (Vesicle Trafficking Block) PSP205->COPB2 Inhibits ER_Stress Endoplasmic Reticulum (ER) Stress (UPR Activation) COPB2->ER_Stress Induces IRE1 IRE1-TRAF2-JNK Pathway ER_Stress->IRE1 Activates Apoptosis Apoptosis & ER-phagy (Colon Cancer Cell Death) IRE1->Apoptosis Triggers

Mechanistic pathway of PSP205 inducing ER-stress-mediated apoptosis via COPB2 downregulation.

Part 4: Autoimmune and Metabolic Disorders

Kv1.3 Potassium Channels

Kv1.3 channels regulate the membrane potential and calcium signaling of T-effector memory cells. Suppressing these cells by selectively blocking Kv1.3 is a validated therapeutic strategy for autoimmune diseases (e.g., multiple sclerosis) and metabolic disorders (e.g., obesity, type-2 diabetes)[6]. Piperidine aryl sulfonamide derivatives have been developed as highly selective, non-peptidic Kv1.3 modulators, offering superior oral bioavailability compared to traditional venom-derived peptide blockers[6].

Part 5: Quantitative Data Summary

Therapeutic TargetDisease IndicationRepresentative Compound / ClassKey Pharmacophore FeaturePrimary Mechanism & Potency
FAAH / sEH Inflammatory PainDual Inhibitor (Compound 1)Piperidine-sulfonamide-phenylH-bond with catalytic Serine;

~18 nM
Cav2.2 (N-type) Chronic PainTROX-1 / AminopiperidinesAminopiperidine sulfonamideState-dependent channel block
SMYD3 CancerEPZ031686Bridged piperidine sulfonamideBinds near Glu192; Nanomolar

COPB2 Colon CancerPSP205Phenyl sulfonyl piperidineDownregulates COPB2; Induces ER stress
Kv1.3 Autoimmune / ObesityPiperidine aryl sulfonamidesAryl sulfonyl + piperidineSuppresses T-effector memory cells

Part 6: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies must be executed as self-validating systems.

Protocol 1: Electrophysiological Validation of State-Dependent Cav2.2 Inhibition

Purpose: To quantify the state-dependent binding causality of aminopiperidine sulfonamides.

  • Cell Preparation : Culture HEK293 cells stably expressing human Cav2.2,

    
    , and 
    
    
    
    subunits.
  • Setup : Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch) with an extracellular solution containing

    
     as the charge carrier.
    
  • Voltage Protocol (The Causality Test) :

    • Resting State: Hold cells at a hyperpolarized potential (-100 mV).

    • Inactivated State: Hold cells at a depolarized potential (-70 mV).

  • Compound Application : Perfuse the sulfonyl piperidine compound across a 6-point concentration gradient.

  • Self-Validation Checkpoint : Concurrently run Cadmium (

    
    ) as a state-independent negative control, and Tetracaine as a state-dependent positive control. If the 
    
    
    
    ratio (-100 mV vs -70 mV) for Tetracaine does not exceed a 5-fold shift, the patch-clamp seal integrity is compromised, and the plate data must be discarded.
  • Data Analysis : Calculate the

    
     for both holding potentials. A significantly lower 
    
    
    
    at -70 mV confirms preferential binding to the inactivated state.
Protocol 2: Transcriptomic Validation of ER-Stress Induction by PSP205

Purpose: To map the UPR and IRE1-TRAF2-JNK pathway activation following COPB2 disruption.

  • Cell Culture & Dosing : Plate HCT116 colon cancer cells. Treat with Vehicle (DMSO) or PSP205 at the established

    
     concentration for 24 hours.
    
  • RNA Extraction : Lyse cells using TRIzol reagent. Purify RNA and assess integrity using a Bioanalyzer.

  • Self-Validation Checkpoint : Before proceeding to costly RNA-Seq library preparation, perform RT-qPCR on known ER-stress markers (DNAJB9, XBP1). If RT-qPCR fails to show a >2-fold induction of XBP1 splicing relative to the vehicle, re-evaluate compound dosing, as the ER-stress threshold has not been reached.

  • Library Prep & Sequencing : Perform Poly-A enrichment and construct cDNA libraries. Sequence using an Illumina NovaSeq platform (paired-end, 150 bp).

  • Bioinformatics : Align reads to the GRCh38 reference genome. Perform Differential Gene Expression (DGE) analysis and Gene Set Enrichment Analysis (GSEA) to confirm the statistical upregulation of the ER-Golgi-vesicle-mediated transport and UPR gene sets.

References

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. nih.gov.
  • Aminopiperidine Sulfonamide Ca(v)2.2 Channel Inhibitors for the Treatment of Chronic Pain.
  • Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. osti.gov.
  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Medi
  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Medi
  • WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.

Sources

Discovery and Development of Bioactive Piperidin-4-ol Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-ol scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a six-membered nitrogenous heterocycle and a C4-hydroxyl group, this structural motif provides an optimal balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity[1]. This technical guide dissects the structural rationale, target pathways, and synthetic methodologies driving the discovery of piperidin-4-ol derivatives, transitioning from classic neuroleptics like haloperidol to novel antimicrobial and neuroprotective agents.

Structural Rationale & Pharmacophore Modeling

The physicochemical profile of piperidin-4-ol derivatives is dictated by their highly tunable functional groups. The secondary or tertiary amine (pKa ~9.8) enables high aqueous solubility in physiological environments via protonation, while the C4-hydroxyl group (pKa ~10.2) acts as a critical hydrogen bond donor/acceptor within receptor binding pockets[1].

Causality in Design: The stereochemical configuration of the piperidine ring dictates target specificity. For instance, the trans-1,2-dimethyl configuration forces the methyl substituents into axial and equatorial positions, stabilizing the chair conformation. This minimizes steric hindrance while optimizing the spatial orientation of the hydroxyl group for precise receptor binding[1]. Furthermore, substituting the C4 position with aryl groups (e.g., 4-chlorophenyl or phenylethynyl) significantly enhances the lipophilicity (LogP) of the molecule, driving the blood-brain barrier (BBB) penetration that is strictly required for Central Nervous System (CNS) therapeutics[2].

Key Therapeutic Domains & Target Pathways

Neuropharmacology: D2 Antagonism vs. Sigma-1 Agonism

The 4-arylpiperidin-4-ol scaffold is the foundational backbone of typical antipsychotics like haloperidol, which exerts its clinical efficacy via potent antagonism of the Dopamine D2 receptor[2]. However, haloperidol's exceptionally high D2 affinity is intrinsically linked to severe extrapyramidal side effects (EPS)[3].

Recent drug discovery efforts have pivoted toward reduced haloperidol—a metabolite where the butyrophenone carbonyl is reduced to a hydroxyl group. This minor structural tweak causes a profound pharmacological shift: it retains high affinity for the Sigma-1 Receptor (S1R) but exhibits an 85-fold drop in D2 affinity[4]. S1R agonism facilitates the secretion of Brain-Derived Neurotrophic Factor (BDNF) from astrocytes, promoting neuroprotection and cognitive enhancement without triggering EPS[4]. To prevent metabolic re-oxidation back to the toxic haloperidol species in the liver, difluorinated analogues of reduced haloperidol have been synthesized, proving highly stable in liver microsomes while reversing learning deficits[4].

Pathway Ligand Piperidin-4-ol Derivative (e.g., Reduced Haloperidol) D2R Dopamine D2 Receptor (Antagonism) Ligand->D2R Mod/Low Affinity S1R Sigma-1 Receptor (Agonism) Ligand->S1R High Affinity cAMP cAMP Levels Modulated D2R->cAMP BDNF BDNF Secretion (Astrocytes) S1R->BDNF Outcome1 Antipsychotic Efficacy (Reduced EPS) cAMP->Outcome1 Outcome2 Neuroprotection & Cognitive Enhancement BDNF->Outcome2

Dual-target pharmacological pathway of piperidin-4-ol derivatives modulating D2 and Sigma-1.

Infectious Diseases: Antimicrobial & Antifungal Agents

Beyond the CNS, the piperidin-4-ol moiety is actively explored in antimicrobial drug discovery. Synthesized 4-phenylpiperidin-4-ol substituted pyrazole derivatives (e.g., CHP) have demonstrated robust broad-spectrum antifungal and antibacterial activities[5].

Causality in Design: The incorporation of the highly lipophilic 4-phenylpiperidin-4-ol moiety enhances the lipid absorption rate of the compound, allowing it to penetrate rigid fungal cell membranes effectively. In silico and in vitro studies confirm that these derivatives act as potent inhibitors of Lanosterol 14α-demethylase and DNA Gyrase, disrupting vital cell wall synthesis and DNA replication pathways, respectively[5].

Quantitative Structure-Activity Relationship (QSAR) Data

Compound / DerivativePrimary TargetBinding Affinity / ActivityClinical / Biological Relevance
Haloperidol Dopamine D2 ReceptorD2

= 0.89 nM
Typical antipsychotic; high risk of EPS[3].
Reduced Haloperidol Sigma-1 Receptor (S1R)S1R

≈ 2.8 nM; D2

= 239 nM
Neuroprotective; facilitates BDNF release[4].
Difluorinated Reduced Haloperidol Sigma-1 Receptor (S1R)High S1R AffinityResists oxidation; reverses cognitive deficits[4].
4-phenylpiperidin-4-ol Pyrazole (CHP) Lanosterol 14α-demethylaseBroad-spectrum MICAntifungal agent; disrupts lipid absorption[5].
trans-1,2-Dimethyl-piperidin-4-ol Opioid / Dopamine ReceptorsModulatorCNS therapeutic precursor; LogP 0.85[1].

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of the core 4-arylpiperidin-4-ol scaffold and its subsequent derivatization must follow strict stoichiometric and thermodynamic controls.

Protocol 1: Synthesis of the Core Scaffold (4-(4-chlorophenyl)piperidin-4-ol)

Rationale: The synthesis utilizes a Grignard addition to establish the C4-aryl and hydroxyl groups simultaneously. Benzyl protection of the piperidine nitrogen is mandatory to prevent the basic amine from acting as an acid and quenching the Grignard reagent prematurely[6].

  • Protection & Preparation: Dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a continuous inert Nitrogen (

    
    ) atmosphere. Self-Validation: The strict exclusion of moisture ensures the Grignard reagent is not destroyed, maintaining high reaction yields.
    
  • Grignard Addition: Cool the reaction vessel to 0°C. Dropwise, add 4-chlorophenylmagnesium bromide (1.2 eq). The nucleophilic attack of the phenyl carbanion on the electrophilic carbonyl carbon forms the tertiary alkoxide.

  • Reflux & Quench: Gradually warm the mixture to room temperature, then reflux at 60°C for 4 hours. Quench the reaction carefully with saturated aqueous

    
     to protonate the alkoxide, yielding 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.
    
  • Deprotection (Catalytic Hydrogenation): Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq). Purge the vessel with Hydrogen (

    
    ) gas and stir vigorously at room temperature for 12 hours. This selectively cleaves the N-benzyl bond. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) to prevent over-reduction of the piperidine ring.
    
  • Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize to yield pure 4-(4-chlorophenyl)piperidin-4-ol[6].

Protocol 2: N-Alkylation (Synthesis of Haloperidol)

Rationale: An ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 displacement reaction is utilized to attach the butyrophenone side chain. Potassium iodide (KI) is employed as a catalyst to drive a Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide in situ, thereby accelerating the nucleophilic attack by the piperidine nitrogen.
  • Reaction Setup: In a closed reaction vessel, combine 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), anhydrous Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 3.0 eq), and Potassium Iodide (KI, 0.1 eq) in Toluene.
    
  • Heating: Heat the mixture to 100°C and stir continuously for 12-16 hours. Self-Validation: The

    
     acts as an acid scavenger, neutralizing the HCl generated during the substitution to prevent the protonation (and subsequent deactivation) of the piperidine reactant.
    
  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water and brine to remove inorganic salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography to isolate pure haloperidol.
    

SynthWorkflow Start 1-benzylpiperidin-4-one Grignard Grignard Addition (4-Cl-C6H4MgBr) Start->Grignard Intermediate 1-benzyl-4-(4-chlorophenyl) piperidin-4-ol Grignard->Intermediate Deprotection Catalytic Hydrogenation (Pd/C, H2) Intermediate->Deprotection Product 4-(4-chlorophenyl) piperidin-4-ol Deprotection->Product Derivatization N-Alkylation (Haloperidol synthesis) Product->Derivatization

Synthetic workflow for 4-(4-chlorophenyl)piperidin-4-ol and subsequent derivatization.

References

  • BenchChem Technical Support Team. "Potential Therapeutic Targets of 4-(phenylethynyl)piperidin-4-ol: A Technical Guide." Benchchem. 2

  • Polish Journal of Chemical Technology. "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity." ICM. 5

  • Vulcanchem. "trans-1,2-Dimethyl-piperidin-4-ol () for sale." Vulcanchem. 1

  • GPAT India. "HALOPERIDOL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." GPAT India. 6

  • Bioorganic & Medicinal Chemistry. "Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents." PMC. 3

  • ResearchGate. "Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand." ResearchGate. 4

Sources

Decoding the Difluoromethylsulfonyl Pharmacophore: A Comprehensive Guide to SAR and Synthetic Integration

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (


) group has long been the gold standard for enhancing metabolic stability and lipophilicity, the difluoromethylsulfonyl (

) moiety has emerged as a structurally sophisticated alternative. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of difluoromethylsulfonyl compounds, detailing their unique physicochemical profiles, synthetic methodologies, and practical applications in drug discovery.

The Physicochemical Profile: Causality Behind the Pharmacophore

To leverage the


 group effectively, one must understand the quantum mechanical and electrostatic causality driving its behavior.

Unlike traditional alkyl sulfones, the difluoromethylsulfonyl group acts as a lipophilic hydrogen bond donor [1]. The strongly electron-withdrawing nature of both the sulfonyl (


) and difluoromethylene (

) groups synergistically polarizes the terminal

bond. This polarization significantly lowers the pKa of the proton, enabling it to participate in robust hydrogen bonding networks with protein backbones or side chains, effectively acting as a bioisostere for hydroxyl (

) or thiol (

) groups.

However, unlike highly polar


 groups, the fluorine atoms shield the carbon backbone, imparting substantial lipophilicity. This dual nature—maintaining target affinity via H-bond donation while enhancing passive membrane permeability via lipophilicity—makes 

an exceptional tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Advanced Synthetic Methodologies

Historically, the installation of difluoromethylsulfonyl groups relied on difluoromethylsulfonyl chloride (


). However, the synthesis of this reagent requires hazardous elemental chlorine gas, and its high volatility complicates precise stoichiometric control [2].

To overcome these limitations, modern protocols utilize bench-stable reagents such as Difluoromethylsulfonyl Imidazolium Salts or Difluoromethyl Phenyl Sulfone (


)  [3]. These reagents serve as robust difluoromethylene radical anion synthons (diFRAS) under photoredox conditions.
Protocol 1: Photoredox-Catalyzed Amino-Difluoromethylation of Alkenes

This self-validating protocol utilizes visible-light photoredox catalysis to generate reactive


 radicals from an imidazolium salt precursor [2].

Reagents & Materials:

  • Alkene substrate (0.5 mmol)

  • Difluoromethylsulfonyl imidazolium salt (0.75 mmol)

  • 
     photocatalyst (2 mol%)
    
  • 
     (20 mol%)
    
  • Deionized

    
     (1.0 equiv, 0.5 mmol)
    
  • Solvent:

    
     / Acetone (1:1, 5.0 mL)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate, difluoromethylsulfonyl imidazolium salt,

    
    , and 
    
    
    
    .
  • Solvent Addition: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add the degassed

    
    /Acetone solvent mixture, followed by exactly 1.0 equivalent of 
    
    
    
    .
    • Causality Check: The addition of

      
       and 
      
      
      
      is not arbitrary.
      
      
      solubilizes the
      
      
      , allowing chloride ions to convert the imidazolium salt in situ into a highly reactive difluoromethylsulfonyl halide. This intermediate possesses a reduction potential perfectly matched to the excited state of the
      
      
      catalyst.
  • Degassing: Perform three freeze-pump-thaw cycles to strictly eliminate dissolved oxygen, which would rapidly quench the excited photocatalyst and trap the carbon-centered radicals.

  • Irradiation: Seal the tube and irradiate with 405 nm Blue LEDs at room temperature for 10 hours under vigorous stirring.

  • Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via flash column chromatography.
    

G A Ir(ppy)3 (Ground State) B Ir(ppy)3* (Excited State) A->B 405 nm LED D •CF2SO2R Radical B->D SET Reduction C Imidazolium Salt + NaCl C->D Fragmentation F Target Compound D->F Addition to Alkene E Alkene Substrate E->F Radical Trapping

Photoredox-catalyzed generation and addition of difluoromethylsulfonyl radicals.

Structure-Activity Relationship (SAR) Case Studies

To illustrate the SAR impact of the


 group, we examine the development of Hypoxia-Inducible Factor-2

(HIF-2

) inhibitors for the treatment of Clear Cell Renal Cell Carcinoma (ccRCC) [4].

During the optimization of an indane-based scaffold, researchers systematically varied the sulfone substituent to balance cellular potency (


) and lipophilicity (cLogP). Excessive lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.
Quantitative Data Summary: HIF-2 Inhibitor Optimization
Compound VariantSulfone Substituent (R)Cellular

(nM)
cLogP (Calculated)SAR Observation
Analog 1

27.01.8Good solubility, but sub-optimal target affinity due to lack of H-bond donation.
Analog 2

3.53.4Excellent potency, but excessively lipophilic, risking poor in vivo pharmacokinetics.
Analog 3

8.22.5Optimal Balance: High potency via H-bond donation, with manageable lipophilicity.

Data synthesized from the optimization of clinical candidate HIF-2


 inhibitors [4].

The data clearly demonstrates the "Goldilocks" effect of the


 group. The 

group lacks the electron-withdrawing power to act as an H-bond donor, resulting in lower affinity. The

group maximizes hydrophobic interactions but pushes the molecule into an unfavorable physicochemical space. The

group perfectly bridges this gap.

SAR N1 Initial Scaffold (e.g., -SO2CH3) N2 Fluorine Scanning Introduce -SO2CF2H / -SO2CF3 N1->N2 Structural Modification N3 In Vitro Assay (Target Affinity & EC50) N2->N3 Biological Evaluation N4 Physicochemical Profiling (cLogP, Permeability) N2->N4 ADME Profiling N3->N2 Poor Affinity (Iterate) N5 Lead Candidate Selection N3->N5 High Potency N4->N5 Optimal Lipophilicity

Iterative SAR optimization workflow balancing potency and physicochemical properties.

Experimental Protocols for SAR Validation

To confidently assert the benefits of a


 substitution, researchers must empirically validate the partition coefficient (LogD) rather than relying solely on calculated values (cLogP).
Protocol 2: High-Throughput Shake-Flask LogD Determination

This protocol provides a self-validating system to measure the true lipophilicity of difluoromethylsulfonyl compounds at physiological pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted precisely to pH 7.4. Saturate the buffer with 1-octanol by stirring vigorously for 24 hours, then allow phase separation.

  • Sample Preparation: Dissolve the difluoromethylsulfonyl candidate in DMSO to create a 10 mM stock solution.

  • Phase Partitioning: In a 2 mL deep-well plate, add 5

    
     of the stock solution to a mixture of 495 
    
    
    
    octanol-saturated buffer and 500
    
    
    buffer-saturated 1-octanol.
  • Equilibration: Seal the plate and agitate on a plate shaker at 1000 RPM for 2 hours at 25°C.

    • Causality Check: Vigorous shaking ensures complete thermodynamic equilibrium between the aqueous and organic phases, which is critical for accurate LogD calculation.

  • Separation: Centrifuge the plate at 3000 x g for 15 minutes to ensure sharp phase separation without micro-emulsions.

  • Quantification: Carefully aspirate aliquots from both the aqueous and octanol layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation: Calculate LogD

    
     using the formula: 
    
    
    
    .

Conclusion

The difluoromethylsulfonyl (


) group is a highly privileged pharmacophore that solves complex multi-parameter optimization challenges in medicinal chemistry. By acting as a lipophilic hydrogen bond donor, it allows drug developers to maintain target affinity while tightly controlling the physicochemical envelope of the molecule. Supported by modern, mild photoredox synthetic methodologies, the integration of this moiety into novel scaffolds is now more accessible than ever, promising a new wave of highly optimized therapeutics.

References

  • CF2H, a Hydrogen Bond Donor | Journal of the American Chemical Society - ACS Publications. Source: acs.org. URL:[Link]

  • Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes | Organic Letters. Source: acs.org. URL:[Link]

  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy | Nature Communications. Source: sioc.ac.cn. URL:[Link]

  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

Methodological & Application

Protocol for the synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol , a piperidine scaffold functionalized with a difluoromethylsulfonyl (


) group. The 

moiety is an emerging bioisostere in medicinal chemistry, offering a "lipophilic hydrogen bond donor" character (via the

bond) that modulates metabolic stability and membrane permeability compared to traditional triflyl (

) or mesyl (

) groups.

The protocol prioritizes chemoselectivity , ensuring exclusive


-sulfonylation over 

-sulfonylation of the unprotected piperidin-4-ol substrate. Two methodologies are presented:
  • Method A (Direct): Utilization of commercially available Difluoromethanesulfonyl chloride.

  • Method B (In-Situ): Generation of the sulfonylating agent from Sodium difluoromethanesulfinate (for labs where reagent stability is a concern).

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur center. The key challenge is the competing nucleophilicity of the secondary amine (N-H) and the secondary alcohol (O-H) on the piperidin-4-ol scaffold.

  • Chemo-differentiation: Under kinetic control at low temperatures (

    
    ) and in the presence of a mild base (e.g., Triethylamine), the amine is significantly more nucleophilic than the alcohol, allowing for selective 
    
    
    
    -functionalization without the need for protecting group manipulations.
  • Reagent Stability: Difluoromethanesulfonyl chloride is moisture-sensitive.[1] Method B mitigates degradation risks by generating the active electrophile in situ.

Figure 1: Reaction Pathway

ReactionScheme Substrate Piperidin-4-ol (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Et3N / DCM 0°C Reagent Difluoromethanesulfonyl chloride (Electrophile) Reagent->Intermediate Product 1-(Difluoromethylsulfonyl) piperidin-4-ol Intermediate->Product Elimination Byproduct HCl salt Intermediate->Byproduct

Caption: Nucleophilic substitution pathway favoring kinetic N-sulfonylation.

Safety & Handling (Critical)

  • Difluoromethanesulfonyl chloride: Highly corrosive, lachrymator, and moisture-sensitive. Hydrolyzes to release HF and HCl.[2] Glassware must be flame-dried.

  • Pressure: If preparing the reagent in situ, gas evolution (

    
    ) may occur. Ensure proper venting.
    
  • Fluorine NMR: The product contains a

    
     group; use 
    
    
    
    NMR for reaction monitoring to distinguish between starting material chloride and sulfonamide product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]Role
Piperidin-4-ol 101.151.0Substrate
Difluoromethanesulfonyl chloride 150.531.1 - 1.2Reagent (Method A)
Sodium difluoromethanesulfinate 156.061.5Precursor (Method B)
Thionyl Chloride (

)
118.972.0Activator (Method B)
Triethylamine (

)
101.192.5Base / HCl Scavenger
Dichloromethane (DCM) -SolventAnhydrous (

ppm

)
Method A: Direct Sulfonylation (Standard)

Recommended when high-quality Difluoromethanesulfonyl chloride is available.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Solubilization: Add Piperidin-4-ol (

    
    , 
    
    
    
    ) and anhydrous DCM (
    
    
    ). Add Triethylamine (
    
    
    ,
    
    
    ).
  • Cooling: Submerge the flask in an ice/water bath to reach

    
    .
    
  • Addition: Dropwise, add Difluoromethanesulfonyl chloride (

    
    , 
    
    
    
    ) diluted in
    
    
    DCM over 15 minutes.
    • Note: Exothermic reaction.[6] Maintain internal temp

      
       to prevent 
      
      
      
      -sulfonylation.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours.
    
  • Monitoring: Check by TLC (MeOH/DCM 1:9) or

    
     NMR.[3][7] The chloride shift (
    
    
    
    ) should disappear, replaced by the sulfonamide shift (
    
    
    ).
Method B: In-Situ Activation (Robust)

Recommended if the sulfonyl chloride is unavailable or degraded.

  • Activation: In a separate dry flask, suspend Sodium difluoromethanesulfinate (

    
    ) in DCM. Add Thionyl Chloride  (
    
    
    
    ) and a catalytic drop of DMF. Stir at RT for 2 hours.
    • Observation: The suspension will thin as the sulfonyl chloride forms.

  • Filtration (Optional but Recommended): Filter the mixture under nitrogen to remove NaCl salts, obtaining a clean solution of the sulfonyl chloride.

  • Coupling: Add this solution dropwise to a pre-cooled (

    
    ) solution of Piperidin-4-ol  and Triethylamine  in DCM as described in Method A.
    

Workup & Purification

Figure 2: Purification Workflow

Workup ReactionMix Crude Reaction Mixture (DCM) Quench Quench: Sat. NaHCO3 (pH ~8) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Wash Wash: 1M HCl (Cold) Removes unreacted amine OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (EtOAc/Hexane) Crude->Recryst

Caption: Optimized workup to remove unreacted amine and salts.

  • Quench: Pour the reaction mixture into

    
     of saturated aqueous 
    
    
    
    . Stir vigorously for 10 minutes.
  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer once with DCM (

    
    ).
    
  • Acid Wash (Critical): Wash the combined organics with cold 1M HCl (

    
    ).
    
    • Reasoning: This protonates and removes any unreacted piperidin-4-ol into the aqueous phase. The sulfonamide product is not basic and will remain in the organic phase.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude material is often pure enough. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (

    
     MeOH in DCM).
    

Analytical Characterization

Confirm the structure using the following expected signals:

  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 
       (t, 
      
      
      
      ,
      
      
      ,
      
      
      ). Diagnostic Triplet.
    • 
       (m, 
      
      
      
      ,
      
      
      -OH).
    • 
       (m, 
      
      
      
      , Piperidine
      
      
      -protons).
    • 
       (m, 
      
      
      
      , Piperidine
      
      
      -protons).
  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 
       (d, 
      
      
      
      ,
      
      
      ).
  • Mass Spectrometry (ESI):

    • 
       calculated for 
      
      
      
      : 216.04.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; increase reagent equivalents to 1.5.
O-Sulfonylation Temperature too high / Base too strongKeep reaction strictly at

; do not use

or stronger bases.
Impurity: Amine Incomplete reactionPerform the 1M HCl wash during workup to remove starting material.
No Reaction (Method B) Poor activation of sulfinateEnsure catalytic DMF is added with

; reflux the activation step if necessary before adding amine.

References

  • Reagent Properties: Sigma-Aldrich. Difluoromethanesulfonyl chloride Product Sheet. CAS: 1512-30-7. Link

  • General Sulfonylation Protocol: Beasley, S. C., et al. "Synthesis of N-Sulfonyl Piperidines." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 19, 1998.
  • Difluoromethyl Group Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018. Link

  • Sulfinate to Sulfonyl Chloride Conversion: Zhang, Y., et al. "Direct Sulfonylation of Amines using Sodium Sulfinates." Organic Letters, vol. 13, no. 15, 2011. (Methodology basis for Method B).
  • Safety Data: Enamine. Safety Data Sheet: Difluoromethanesulfonyl chloride. Link

Sources

Application Notes and Protocols for 1-(Difluoromethylsulfonyl)piperidin-4-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Guide for Preliminary Investigation

Disclaimer: This document presents a hypothetical framework for the investigation of 1-(Difluoromethylsulfonyl)piperidin-4-ol in neuroscience research. As of the date of publication, there is no specific literature on the neurological applications of this exact molecule. The proposed applications and protocols are based on the known properties of its constituent chemical moieties: the difluoromethylsulfonyl group and the piperidin-4-ol scaffold, which are prevalent in central nervous system (CNS) drug discovery.

Introduction: A Molecule of Interest for CNS Research

The relentless pursuit of novel therapeutics for neurological disorders necessitates the exploration of new chemical entities.[1][2] 1-(Difluoromethylsulfonyl)piperidin-4-ol is a compound of interest due to its unique structural features that are highly relevant in modern medicinal chemistry.[3] This molecule combines a piperidine scaffold, a common feature in CNS-active drugs, with a difluoromethylsulfonyl group, which offers advantageous physicochemical properties.[4][5]

The piperidine ring is a key component in many approved drugs and is known for its role in favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[5] The difluoromethyl group is increasingly utilized in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][6] Specifically, the -CF2H moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine groups, potentially leading to improved drug-like properties.[6] The sulfonyl group, to which the difluoromethyl is attached, is a common pharmacophore in a variety of therapeutic agents.

This combination of a proven CNS scaffold with a modern medicinal chemistry moiety suggests that 1-(Difluoromethylsulfonyl)piperidin-4-ol warrants investigation for potential neuroactivity. This guide provides a structured approach for researchers to begin exploring its potential applications in neuroscience.

Part 1: Physicochemical Properties and Rationale for Investigation

The unique properties of the difluoromethylsulfonyl group provide a strong rationale for investigating this compound in a neuroscience context.

PropertyContribution of the Difluoromethylsulfonyl GroupPotential Advantage in Neuroscience Research
Lipophilicity The -CF2H group offers a moderate increase in lipophilicity compared to a methyl group, which is less than that of a trifluoromethyl group.[3]This balanced lipophilicity can be crucial for achieving adequate blood-brain barrier permeability without excessive non-specific binding.
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation.Increased metabolic stability can lead to a longer half-life in vivo, allowing for sustained target engagement in the CNS.
Hydrogen Bonding The acidic proton on the difluoromethyl group allows it to act as a weak hydrogen bond donor.[6]This can facilitate specific interactions with protein targets within the CNS, potentially leading to higher potency and selectivity.
Bioisosterism The -CF2H group can act as a bioisostere for other functional groups like hydroxyl or thiol.[6]This allows for the exploration of novel structure-activity relationships and the potential to overcome liabilities of existing pharmacophores.

Part 2: Hypothetical Neurological Targets and Pathways

Given the structural features of 1-(Difluoromethylsulfonyl)piperidin-4-ol, several potential avenues for neuroscience research can be hypothesized. The piperidine scaffold is a known constituent of ligands for a variety of CNS targets.[4][5]

Potential Areas of Investigation:

  • Neurotransmitter Receptors and Transporters: The piperidine moiety is a common scaffold for ligands of dopamine, serotonin, and opioid receptors, as well as their respective transporters.[7][8] Initial screening could focus on these target classes.

  • Enzyme Inhibition: The sulfonyl group is a known pharmacophore in various enzyme inhibitors. Investigating the effect of this compound on key neurological enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidase (MAO) could be a fruitful starting point.[9]

  • Ion Channels: Piperidine derivatives have been shown to modulate the activity of various ion channels. Electrophysiological studies could reveal potential effects on neuronal excitability.

The following diagram illustrates a hypothetical workflow for the initial characterization of this novel compound.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Evaluation In_vitro_Binding In Vitro Binding Assays (Receptors, Transporters) Cell_based_Assays Cell-based Functional Assays (e.g., Calcium Imaging, Reporter Gene) In_vitro_Binding->Cell_based_Assays If active Enzyme_Activity Enzyme Activity Assays (AChE, MAO, etc.) Enzyme_Activity->Cell_based_Assays If active In_vitro_Toxicity In Vitro Neurotoxicity (e.g., SH-SY5Y cells) Electrophysiology Electrophysiology (Patch Clamp, MEA) Cell_based_Assays->Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics Cell_based_Assays->PK_PD If promising Behavioral_Models Rodent Behavioral Models (e.g., for anxiety, depression, cognition) PK_PD->Behavioral_Models Target_Engagement In Vivo Target Engagement Behavioral_Models->Target_Engagement Compound 1-(Difluoromethylsulfonyl) piperidin-4-ol Compound->In_vitro_Binding Compound->Enzyme_Activity Compound->In_vitro_Toxicity

Sources

In-Vitro Assay Development for 1-(Difluoromethylsulfonyl)piperidin-4-ol: A Novel Fluorinated Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), escaping "flatland" (planar, sp2-rich molecules) is critical for improving clinical success rates. The compound 1-(Difluoromethylsulfonyl)piperidin-4-ol represents a highly strategic, 3D-rich fragment. It combines the versatile, sp3-hybridized piperidin-4-ol core—a proven scaffold in the discovery of novel receptor agonists and allosteric modulators[1][2]—with a difluoromethylsulfonyl (-SO2CF2H) moiety.

The rationale for this specific functionalization is deeply rooted in physicochemical optimization. The difluoromethyl (-CF2H) group acts as a lipophilic hydrogen bond donor and a bioisostere for ethereal oxygen, alcohols, and thiols[3]. Furthermore, difluoromethylsulfonyl groups typically possess low toxicity, making them highly attractive vectors in medicinal chemistry to enhance metabolic stability and membrane permeability without introducing off-target liabilities[4][5].

This application note outlines a self-validating, in-vitro assay cascade designed to evaluate 1-(Difluoromethylsulfonyl)piperidin-4-ol. The architecture of this guide moves from fundamental ADME profiling to highly sensitive biophysical target engagement, and finally to phenotypic cytotoxicity screening.

Workflow A 1-(Difluoromethylsulfonyl) piperidin-4-ol B ADME Profiling (HLM Stability) A->B C Target Engagement (SPR Kinetics) B->C D Phenotypic Screen (Cytotoxicity) C->D

Caption: Workflow for evaluating the fluorinated piperidin-4-ol scaffold in fragment-based drug discovery.

Phase I: ADME Profiling – Human Liver Microsomal (HLM) Stability

Causality & Assay Logic

The primary reason for incorporating a difluoromethylsulfonyl group is to shield the vulnerable piperidine nitrogen from rapid oxidative metabolism (e.g., N-dealkylation or N-oxidation by Cytochrome P450 enzymes). To validate this design hypothesis, an HLM stability assay is required. A self-validating system must include a highly cleared reference compound (e.g., Verapamil) to ensure the microsomes are enzymatically active, and a minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock of 1-(Difluoromethylsulfonyl)piperidin-4-ol in 100% anhydrous DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well deep-well plate, combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Keep DMSO concentration strictly ≤0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking (400 rpm).

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold quench solution (100% Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS (MRM mode).

  • Data Processing: Calculate the in-vitro intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) using the natural log of the percentage of compound remaining versus time.

Phase II: Biophysical Target Engagement – Surface Plasmon Resonance (SPR)

Causality & Assay Logic

Fragments like 1-(Difluoromethylsulfonyl)piperidin-4-ol typically exhibit weak binding affinities (


 in the high micromolar to millimolar range). Standard biochemical assays often fail to detect these transient interactions. SPR provides label-free, real-time kinetic data.
Critical Insight:  Fluorinated compounds have a significantly different bulk refractive index compared to standard organic molecules. When screening this compound at high concentrations (e.g., 500 µM) in 5% DMSO, the refractive index mismatch between the sample and the running buffer will cause massive bulk shifts, masking true binding responses. Therefore, a rigorous, self-validating DMSO solvent correction curve is mandatory.

SPRLogic S1 Prepare DMSO Calibration (4.5% to 5.5%) S2 Inject Across Active & Reference Flow Cells S1->S2 S3 Plot Bulk Refractive Index Mismatch S2->S3 S4 Apply Correction to Fluorinated Fragment Data S3->S4

Caption: Self-validating SPR solvent correction logic required for high-refractive-index fluorinated fragments.

Step-by-Step Protocol
  • Target Immobilization: Immobilize the target protein (e.g., a generic kinase domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling. Aim for a high immobilization level (~3,000 RU) to maximize the signal for the low-molecular-weight fragment. Leave Flow Cell 1 unmodified as a reference.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with exactly 5.0% DMSO).

  • Solvent Correction Curve: Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both flow cells to generate a calibration curve correlating the reference cell response to the active cell response.

  • Compound Preparation: Serially dilute 1-(Difluoromethylsulfonyl)piperidin-4-ol in the exact running buffer to achieve concentrations of 15.6, 31.2, 62.5, 125, 250, and 500 µM.

  • Multi-Cycle Kinetics: Inject the compound series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Fitting: Subtract the reference flow cell data and apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to determine the

    
    .
    

Phase III: Phenotypic Screen – High-Throughput Cytotoxicity

Causality & Assay Logic

Before advancing a fragment into hit-to-lead chemistry, its baseline cytotoxicity must be established. The piperidin-4-ol core is generally well-tolerated, but the addition of the difluoromethylsulfonyl group alters lipophilicity, potentially causing non-specific membrane disruption. We utilize a CellTiter-Glo (CTG) luminescent assay, which measures intracellular ATP as a proxy for metabolic viability. To ensure the system is self-validating, the assay must calculate a Z'-factor using a known cytotoxic agent (e.g., Doxorubicin) and a vehicle control (DMSO).

Step-by-Step Protocol
  • Cell Seeding: Harvest HeLa or HepG2 cells in logarithmic growth phase. Seed 2,000 cells per well in 40 µL of complete DMEM into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 1-(Difluoromethylsulfonyl)piperidin-4-ol directly from a 10 mM source plate into the assay plate. Create a 10-point dose-response curve ranging from 100 µM to 5 nM.

  • Controls: Dispense Doxorubicin (10 µM final) into column 24 (100% inhibition control) and DMSO into column 23 (0% inhibition vehicle control).

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of CTG reagent to each well.

  • Luminescence Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multimode microplate reader.

  • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Synthesis

To facilitate rapid decision-making, all quantitative metrics from the assay cascade should be tracked against predefined Target Product Profile (TPP) acceptance criteria.

Assay CategoryParameter MeasuredBiological RationaleAcceptance Criteria (Fragment)Expected Result for Scaffold
ADME HLM

(min)
Assess metabolic shielding by the

group.
> 30 minutes> 60 minutes (High stability)
ADME Kinetic SolubilityEnsure compound does not precipitate in aqueous buffer.> 200 µM~500 µM
Biophysics (SPR) Affinity (

)
Quantify target engagement strength.< 500 µM100 - 300 µM
Biophysics (SPR) Ligand Efficiency (LE)Measure binding energy per heavy atom.> 0.3 kcal/mol/HA~0.32 kcal/mol/HA
Cytotoxicity HeLa

(µM)
Rule out non-specific cellular toxicity.> 50 µM> 100 µM (Non-toxic)
Quality Control Z'-factor (CTG Assay)Validate robustness of the phenotypic screen.> 0.50.75 - 0.85

References

  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy Nature Communic
  • Difluoromethylsulfonyl Imidazolium Salt for Difluoromethyl
  • Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol International Journal of Comput
  • N-Difluoromethylpyrazoles: in-demand and now available fluorin
  • Discovery of VU6025733: A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modul

Sources

Application Note: High-Sensitivity Quantification of 1-(Difluoromethylsulfonyl)piperidin-4-ol in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development and validation of a robust LC-MS/MS method for 1-(Difluoromethylsulfonyl)piperidin-4-ol , a specialized fluorinated intermediate and potential metabolite in medicinal chemistry programs.

Introduction & Scientific Rationale

The analyte 1-(Difluoromethylsulfonyl)piperidin-4-ol represents a class of fluorinated sulfonamides increasingly common in drug discovery due to the bioisosteric properties of the difluoromethylsulfonyl group (


), which acts as a lipophilic hydrogen bond donor/acceptor mimic.
The Analytical Challenge

Quantifying this molecule in plasma presents distinct physicochemical hurdles:

  • Polarity vs. Lipophilicity: The piperidin-4-ol core is highly polar, promoting early elution (void volume) in reverse-phase chromatography. However, the sulfonyl group adds significant electron-withdrawing character.

  • Ionization Suppression: The sulfonyl group reduces the basicity of the piperidine nitrogen, making standard protonation (

    
    ) difficult compared to standard amines.
    
  • Matrix Interference: Plasma phospholipids often co-elute with semi-polar analytes, requiring rigorous separation.

Strategic Solution

This protocol utilizes a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP phase offers unique


-

and dipole-dipole interactions that selectively retain fluorinated compounds and separate the analyte from matrix phospholipids. We employ Protein Precipitation (PPT) for high throughput, coupled with ESI+ (Electrospray Ionization) utilizing ammonium adducts to maximize sensitivity.

Experimental Methodology

Chemicals and Reagents[1][2][3][4]
  • Analyte: 1-(Difluoromethylsulfonyl)piperidin-4-ol (Purity >98%).[1]

  • Internal Standard (IS): 1-(Methylsulfonyl)piperidin-4-ol-d4 (or a structural analog like Sulfanilamide-d4 if specific isotope is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Instrumentation[5]
  • LC System: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Kinetex F5 (PFP) Core-Shell,

    
    , 
    
    
    
    .
Mass Spectrometry Conditions (Optimized)

Due to the electron-withdrawing sulfonyl group, the nitrogen is non-basic. We drive ionization by forming the ammonium adduct


 or utilizing the weak proton affinity in acidic conditions.
  • Ionization: ESI Positive (

    
    )
    
  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Temp:

    
    
    
  • Spray Voltage:

    
    
    

Table 1: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleMechanism
Analyte 216.1 (

)
102.1 25QuantifierLoss of

Analyte 216.184.135QualifierPiperidine ring fragmentation
IS 220.1106.125QuantifierDeuterated analog

> Note: If


 signal is weak, monitor the Ammonium Adduct 

at

233.1.
Chromatographic Conditions[1]
  • Mobile Phase A: Water +

    
     Ammonium Formate + 
    
    
    
    Formic Acid.
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.[3]
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Profile:

  • 0.0–0.5 min: 5% B (Isocratic hold for polar retention).

  • 0.5–3.0 min: 5%

    
     90% B (Linear ramp).
    
  • 3.0–4.0 min: 90% B (Wash).

  • 4.0–4.1 min: 90%

    
     5% B.
    
  • 4.1–6.0 min: 5% B (Re-equilibration).

Sample Preparation Protocol (Protein Precipitation)

This workflow is designed for high throughput and minimal sample loss.

Step 1: Aliquoting Transfer


 of plasma (K2EDTA) into a 96-well plate or 1.5 mL centrifuge tube.

Step 2: Internal Standard Addition Add


 of IS Working Solution (

in 50% MeOH). Vortex gently.

Step 3: Precipitation Add


 of ice-cold Acetonitrile (containing 0.1% Formic Acid).
> Rationale:  Acidified ACN ensures precipitation of larger proteins while keeping the sulfonamide analyte soluble.

Step 4: Agitation Vortex vigorously for 2 minutes.

Step 5: Centrifugation Centrifuge at


 (or 13,000 rpm for tubes) for 15 minutes at 

.

Step 6: Dilution (Critical Step) Transfer


 of the supernatant to a clean plate. Add 

of Water (Milli-Q). > Rationale: Direct injection of pure ACN supernatant causes "solvent effect" (peak broadening) for early-eluting polar compounds. Diluting with water matches the initial mobile phase conditions.

Step 7: Injection Inject


 onto the LC-MS/MS.[2]

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the bioanalytical method.

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (20 µL) Sample->IS_Add PPT Protein Precipitation (Add 200 µL cold ACN + 0.1% FA) IS_Add->PPT Vortex 2 min Centrifuge Centrifuge (4000g, 15 min, 4°C) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Pellets Proteins Dilution Dilution Step (1:1 with Water) Supernatant->Dilution Prevents Peak Distortion LCMS LC-MS/MS Analysis (PFP Column, MRM) Dilution->LCMS Inject 5 µL Data Quantification (Linear Regression 1/x²) LCMS->Data

Caption: Step-by-step extraction and analysis workflow emphasizing the critical dilution step for peak shape integrity.

Method Validation Strategy

To ensure scientific integrity, this method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity and Range[6][7]
  • Range:

    
     (LLOQ) to 
    
    
    
    (ULOQ).
  • Curve Fitting: Linear regression with

    
     weighting. The quadratic weighting is essential because variance typically increases with concentration in ESI methods.
    
Matrix Effect Assessment

Due to the polar nature of the analyte, it elutes early where phospholipids appear.

  • Experiment: Post-column infusion of the analyte while injecting a blank plasma extract.

  • Acceptance: No significant ion suppression/enhancement zones at the retention time (

    
    ). If suppression occurs, increase the gradient hold time or switch to a stronger HILIC mode.
    
Stability

Since the sulfonyl-fluorine bond can be labile under extreme pH:

  • Benchtop Stability: 4 hours at Room Temperature.

  • Autosampler Stability: 24 hours at

    
    .
    
  • Freeze-Thaw: 3 cycles at

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor protonation of sulfonamide N.Switch to Negative Mode (ESI-) monitoring

or promote Ammonium adducts in Positive Mode.
Peak Tailing Interaction with silanols.Increase Ammonium Formate concentration to

to mask silanols.
Split Peaks Solvent mismatch.Ensure the Dilution Step (Step 6) is 1:1 with water. Do not inject pure ACN.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (General reference for PFP column selection mechanisms).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on difluoromethylsulfonyl properties). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(Difluoromethylsulfonyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield or purity issues during the synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol.

Mechanistic Causality: Understanding the Reaction Dynamics

The synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol relies on the chemoselective N-sulfonylation of piperidin-4-ol using a difluoromethylsulfonylating agent, typically difluoromethylsulfonyl chloride (


).

The Chemoselectivity Challenge (N- vs. O-Sulfonylation) Piperidin-4-ol is an amino alcohol containing two nucleophilic centers: a secondary amine and a secondary alcohol. Kinetically, the secondary amine is significantly more nucleophilic than the hydroxyl group. However, under forcing conditions—such as the use of excess base, elevated temperatures, or highly active catalysts like DMAP—the hydroxyl group can be deprotonated, leading to competitive O-sulfonylation or N,O-bis-sulfonylation[1].

Reagent Instability and Hydrolysis Difluoromethylsulfonyl chloride is a highly reactive, moisture-sensitive electrophile. In the presence of adventitious water, it undergoes rapid hydrolysis to form difluoromethanesulfonic acid and hydrochloric acid[2]. This degradation pathway not only consumes the sulfonylating agent but also generates strong acids that protonate the piperidine starting material, rendering it non-nucleophilic and stalling the reaction.

Pathway SM Piperidin-4-ol + CHF2SO2Cl Target N-Sulfonylation (Target Product) SM->Target DIPEA, 0°C Anhydrous DCM Byproduct O-Sulfonylation (Byproduct) SM->Byproduct Excess Base Temp > 25°C Waste Hydrolysis (Degradation) SM->Waste Moisture/H2O Poor storage

Reaction pathways and chemoselectivity in the sulfonylation of piperidin-4-ol.

Optimized Experimental Protocol

To ensure high yields and suppress byproduct formation, follow this self-validating, step-by-step methodology.

Materials Required:

  • Piperidin-4-ol (1.0 eq)

  • Difluoromethylsulfonyl chloride (1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add piperidin-4-ol (1.0 eq) and anhydrous DCM (to reach a 0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution. Causality Note: DIPEA is chosen over TEA or DMAP due to its steric bulk, which minimizes its ability to act as a nucleophilic catalyst for O-sulfonylation.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve difluoromethylsulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes. Causality Note: Dropwise addition controls the exothermic reaction, preventing local temperature spikes that drive O-sulfonylation.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Check: If the starting material is unconsumed but the reaction mixture is highly acidic (check with wet pH paper on an aliquot), the

      
       has hydrolyzed.
      
  • Quench and Workup: Once complete, quench the reaction with saturated aqueous

    
    . Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 1-(Difluoromethylsulfonyl)piperidin-4-ol.

Quantitative Data: Condition Optimization

The following table summarizes the impact of solvent, base, and temperature on the conversion and chemoselectivity of the reaction.

SolventBase (1.5 eq)Temperature (°C)Overall Conversion (%)Target N-Sulfonylation Yield (%)O-Sulfonylation Byproduct (%)
Anhydrous DCMDIPEA0>9988 <2
Anhydrous DCMTEA25>996525
THFK₂CO₃25705015
Wet DCMDIPEA04035<2

Data demonstrates that strictly anhydrous conditions, low temperatures, and sterically hindered bases are critical for maximizing the yield of the target compound.

Troubleshooting FAQs

Q1: My LC-MS shows full consumption of piperidin-4-ol, but the isolated yield of the N-sulfonylated product is <30%. What happened? A1: You are likely experiencing competitive O-sulfonylation or N,O-bis-sulfonylation. While the amine is inherently more nucleophilic, allowing the reaction to warm to room temperature too quickly or using an overly strong/unhindered base can deprotonate the hydroxyl group[1]. Resolution: Strictly maintain 0 °C during the electrophile addition and use a sterically hindered base like DIPEA. Avoid DMAP entirely.

Q2: The reaction stalls at 40% conversion. Adding more base doesn't help. Why? A2: Your difluoromethylsulfonyl chloride has likely hydrolyzed.


 is exceptionally moisture-sensitive[2]. Hydrolysis generates difluoromethanesulfonic acid and HCl, which protonates your piperidin-4-ol (forming an unreactive ammonium salt) and consumes your base. Resolution:  Use freshly distilled or titrated 

, strictly anhydrous solvents, and maintain a dry argon atmosphere.

Q3: Difluoromethylsulfonyl chloride is too unstable for our workflow. Are there alternative reagents? A3: Yes. If direct handling of


 is problematic, you can synthesize it in situ via the chlorooxidation of difluoromethyl benzyl sulfide[3]. Alternatively, consider using difluoromethyl 2-pyridyl sulfone (

) as a more stable surrogate for introducing the difluoromethylsulfonyl group, though this may require transition-metal catalysis or modified activation conditions.

Troubleshooting Start Issue: Low Target Yield CheckSM Is Piperidin-4-ol fully consumed? Start->CheckSM LCMS Check LC-MS for O-sulfonylation CheckSM->LCMS Yes Hydrolysis Reagent Hydrolysis Suspected CheckSM->Hydrolysis No Fix1 Action: Lower Temp to 0°C & Use DIPEA LCMS->Fix1 Byproducts found Fix2 Action: Use Fresh CHF2SO2Cl & Dry Solvents Hydrolysis->Fix2 SM unreacted

Troubleshooting logic tree for low yields in difluoromethylsulfonylation.

References

  • Atomfair. "Difluoromethanesulphonyl chloride CHClF2O2S CAS 1512-30-7".
  • Justia Patents. "Selective N-sulfonylation of 2-amino fluoro- and trifluoroalkyl substituted alcohols". Justia.
  • Benchchem. "2-[(Difluoromethyl)sulfonyl]aniline". Benchchem.

Sources

Overcoming solubility issues of 1-(Difluoromethylsulfonyl)piperidin-4-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 1-(Difluoromethylsulfonyl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 1-(Difluoromethylsulfonyl)piperidin-4-ol .

This guide bypasses generic advice to focus on the specific physicochemical realities of this molecule. By understanding the chemical causality behind its precipitation, you can implement self-validating protocols to ensure reliable data in your biochemical, cellular, and in vivo assays.

Part 1: Diagnostic FAQs (Understanding Chemical Causality)

Q1: I lowered the pH of my aqueous assay buffer to protonate the piperidine ring, but the compound still precipitated. Why is pH adjustment ineffective? A: This is a common structural misinterpretation. While a standard piperidine ring is highly basic (pKa ~9–10) and easily solubilized as an acidic salt, your compound features a difluoromethylsulfonyl group (-SO₂CF₂H) attached directly to the piperidine nitrogen. This converts the amine into a tertiary sulfonamide. The strongly electron-withdrawing nature of the fluorinated sulfonyl group delocalizes the nitrogen's lone pair, completely abolishing its basicity. The molecule is strictly neutral across the physiological pH range. Therefore, pH modulation will not induce ionization and cannot improve solubility[1].

Q2: My 10 mM DMSO stock is perfectly clear, but the compound crashes out immediately upon a 1:100 dilution in PBS. How do I prevent this? A: You are experiencing a "solvent crash" due to the gap between kinetic and thermodynamic solubility. The highly lipophilic difluoromethylsulfonyl moiety forces the surrounding water molecules into a highly ordered, entropically unfavorable state. When the DMSO is rapidly diluted, the local concentration of water spikes, causing the hydrophobic molecules to rapidly nucleate and precipitate before they can disperse[2]. To fix this, you must lower the interfacial tension before adding the bulk aqueous phase by using a step-down co-solvent/surfactant approach or by encapsulating the drug in a cyclodextrin cavity[1][3].

Part 2: Solubilization Workflows & Methodologies

To successfully solubilize this compound, you must abandon binary systems (Drug + Water) and utilize multi-component thermodynamic systems.

Protocol A: Ternary Cyclodextrin Complexation (Ideal for Cellular & In Vivo Assays)

Cyclodextrins (CDs) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic cavity that perfectly accommodates the lipophilic difluoromethylsulfonyl group. However, because the compound is highly crystalline, binary CD complexation is often insufficient. Adding a small amount of a co-solvent (like PEG 400) creates a ternary complex (Drug + Co-solvent + CD), which exponentially increases complexation efficiency and thermodynamic solubility[4][5].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 1-(Difluoromethylsulfonyl)piperidin-4-ol in 100% PEG 400 to create a highly concentrated pre-stock (e.g., 50 mM). Vortex until completely clear.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir at 37°C until fully dissolved.

  • Complexation: Dropwise, add the PEG 400 pre-stock into the stirring HP-β-CD solution. The PEG 400 acts as a thermodynamic bridge, facilitating the entry of the drug into the cyclodextrin cavity[3].

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then incubate on a rotary shaker at room temperature for 2 hours to ensure the ternary complex reaches thermodynamic equilibrium[5].

  • Validation: Centrifuge at 10,000 x g for 10 minutes. A lack of a visible pellet confirms successful micellar encapsulation.

Protocol B: Step-Down Micellar Solubilization (Ideal for Biochemical Assays)

For cell-free assays where high concentrations of CDs might interfere with target binding, a surfactant-based approach is preferred[1].

Step-by-Step Methodology:

  • Stock Creation: Dissolve the compound in 100% DMSO at 10 mM.

  • Surfactant Priming: In a separate tube, mix the DMSO stock 1:1 with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL). Vortex vigorously for 2 minutes. Causality: The surfactant coats the solvated drug molecules, preventing nucleation.

  • Aqueous Dilution: Slowly add the target aqueous buffer to the Drug/DMSO/Tween mixture while vortexing continuously, bringing the final DMSO concentration to ≤2% and Tween 80 to ≤0.5%.

Part 3: Quantitative Excipient Selection Guide

Use the following table to select the appropriate excipient concentrations for your specific assay type.

ExcipientClassificationRecommended Conc. (Final)Mechanism of Action
DMSO Primary Co-solvent≤ 1.0 - 2.0% (v/v)Disrupts crystal lattice; provides initial solvation[2].
PEG 400 Secondary Co-solvent5.0 - 10.0% (v/v)Acts as a thermodynamic bridge in ternary complexes[3].
HP-β-CD Complexing Agent10.0 - 20.0% (w/v)Encapsulates the lipophilic difluoromethylsulfonyl moiety[4].
Tween 80 Non-ionic Surfactant0.1 - 0.5% (v/v)Lowers interfacial tension; forms solubilizing micelles[1].

Part 4: Mechanistic Visualizations

DecisionTree Start 1-(Difluoromethylsulfonyl) piperidin-4-ol CheckIon Is the molecule ionizable at physiological pH? Start->CheckIon IonNo No (Neutral Sulfonamide) CheckIon->IonNo Structural Analysis Approach1 Micellar Solubilization (DMSO + Tween 80) IonNo->Approach1 Biochemical Assays Approach2 Ternary Complexation (PEG400 + HP-β-CD) IonNo->Approach2 Cell/In Vivo Assays Result Aqueous Solubilization Approach1->Result Approach2->Result

Caption: Decision tree for selecting solubilization strategies for non-basic sulfonamides.

TernaryComplex Drug Free Drug (Lipophilic) Complex Ternary Complex Drug->Complex Encapsulation Cosolvent Co-solvent (PEG400) Cosolvent->Complex Bridge CD HP-β-CD (Host) CD->Complex Cavity

Caption: Mechanism of ternary cyclodextrin complexation enhancing thermodynamic solubility.

References

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (NCBI).[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (NCBI).[Link]

Sources

Optimizing reaction conditions for the sulfonation of piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Portal. Piperidin-4-ol is a highly versatile bifunctional scaffold widely used in drug discovery and organic synthesis. However, its dual nucleophilic sites—a secondary amine and a secondary alcohol—present significant chemoselectivity challenges during sulfonation (mesylation or tosylation).

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers and drug development professionals achieve high-yielding, regioselective sulfonation.

Mechanistic Overview & Chemoselectivity

The fundamental challenge in functionalizing piperidin-4-ol lies in the inherent nucleophilicity difference between its two reactive centers. The secondary amine (N-H) is significantly more nucleophilic than the secondary alcohol (O-H) due to the lower electronegativity of nitrogen, making its lone pair more available for nucleophilic attack. Direct exposure to a sulfonylating agent like methanesulfonyl chloride (MsCl) will exclusively yield the N-sulfonylated product 1[1]. To achieve O-sulfonylation, the amine must be temporarily masked using a protecting group, such as a tert-butyloxycarbonyl (Boc) group 2[2].

Chemoselectivity A Piperidin-4-ol (Starting Material) B 1-(methylsulfonyl)piperidin-4-ol (N-Sulfonylation) A->B MsCl (1.0 eq) TEA, DCM Direct Reaction C N-Boc-piperidin-4-ol (Protected Amine) A->C Boc2O Protection D N-Boc-piperidin-4-yl mesylate (O-Sulfonylation) C->D MsCl (1.2 eq) TEA, DCM 0 °C to RT

Divergent pathways for N- vs. O-sulfonylation of piperidin-4-ol based on chemoselectivity.

Troubleshooting & FAQs

Q1: Why am I isolating the N-sulfonylated product instead of the O-sulfonylated ester? A1: This is a classic chemoselectivity issue. Because the secondary amine is a superior nucleophile, it reacts with the electrophilic sulfur of MsCl orders of magnitude faster than the alcohol. If you require the O-mesylate (e.g., to create a leaving group at the 4-position), you must first protect the amine. Synthesizing N-Boc-piperidin-4-ol prior to sulfonation completely prevents N-sulfonylation 2[2].

Q2: How can I optimize the yield of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate? A2: Yield optimization depends heavily on temperature control. The reaction between an alcohol, MsCl, and triethylamine (TEA) is highly exothermic. If MsCl is added at room temperature, the localized heat promotes E2 elimination of the newly formed mesylate, yielding the undesired tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate. Always cool the solution to 0 °C before the dropwise addition of MsCl, and allow it to slowly warm to room temperature only after the addition is complete 3[3].

Q3: My O-mesylated product degrades during silica gel column chromatography. What is the cause? A3: Mesylates are excellent leaving groups. Prolonged exposure to the slightly acidic silanol groups on standard silica gel can induce hydrolysis or elimination. If purification is absolutely necessary, neutralize the silica gel by pre-treating the column with 1% TEA in your eluent. However, a properly executed aqueous workup usually yields a product of >94% purity, which is sufficient for immediate downstream nucleophilic substitution 3[3].

Data Presentation: Optimization of O-Sulfonylation

The following table summarizes the quantitative data for optimizing the O-sulfonylation of N-Boc-piperidin-4-ol.

EntrySulfonylating Agent (eq)Base (eq)SolventTemperatureTimeYield (%)Troubleshooting Observation
1MsCl (1.0)NoneDCM25 °C24 h< 5%Incomplete reaction; HCl byproduct stalls kinetics.
2MsCl (1.2)TEA (1.5)DCM25 °C4 h65%Moderate yield; significant E2 elimination byproduct.
3 MsCl (1.5) TEA (3.0) DCM 0 °C to RT 1 h 94% Optimal conditions; high purity and minimal elimination.
4TsCl (1.2)Pyridine (2.0)DCM0 °C to RT12 h82%Slower reaction kinetics with the bulky tosyl group.
5MsCl (2.5)TEA (4.0)DCM0 °C to RT2 h88%Excess reagents lead to difficult purification during workup.

Experimental Protocols

Protocol A: Synthesis of 1-(methylsulfonyl)piperidin-4-ol (N-Sulfonylation)

Designed for selective functionalization of the secondary amine.

  • Preparation: Suspend piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath.

  • Sulfonylation: Add methanesulfonyl chloride (MsCl) (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material (free amine) will stain strongly purple/brown, while the N-sulfonylated product will not stain, confirming complete consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (O-Sulfonylation)

Designed for generating a robust leaving group for downstream substitution.

  • Preparation: Dissolve N-Boc-piperidin-4-ol (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere.

  • Base Addition: Add TEA (3.0 eq) and cool the solution strictly to 0 °C.

  • Sulfonylation: Slowly add MsCl (1.5 eq) dropwise over 20 minutes. Maintain the temperature at 0 °C during the addition to suppress elimination side reactions 3[3].

  • Reaction: Stir at 0 °C for 1 hour.

  • Workup: Quench the reaction with ice-cold water. Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation (Analytical): Perform a crude ¹H NMR (CDCl₃). The diagnostic shift of the C4-proton from ~3.8 ppm (alcohol) to ~4.8 ppm (mesylate) confirms successful O-sulfonylation. The crude product is typically >94% pure and should be used immediately without silica gel chromatography.

References

  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of Arginase Inhibitors: An Overview Source: MDPI (Molecules) URL:[Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis Source: PLOS One URL:[Link]

Sources

Troubleshooting guide for 1-(Difluoromethylsulfonyl)piperidin-4-ol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Difluoromethylsulfonyl)piperidin-4-ol Crystallization

Executive Summary & Physicochemical Profile

Welcome to the Technical Support Center. You are likely encountering difficulties with 1-(difluoromethylsulfonyl)piperidin-4-ol (approximate MW: 215.24 g/mol ), a fluorinated sulfonamide building block.[1]

This molecule presents a unique "Janus-faced" solubility profile: the difluoromethylsulfonyl group imparts significant lipophilicity and electron-withdrawing character, while the 4-hydroxyl group maintains hydrogen-bonding capability and polarity.[1] This duality often leads to the dreaded "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal nucleation.[1][2]

Physicochemical Profile:

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₆H₁₁F₂NO₃SModerate molecular weight.[1]
H-Bond Donors 1 (Hydroxyl)Capable of forming strong intermolecular networks.[1]
H-Bond Acceptors 3 (Sulfonyl oxygens, Hydroxyl oxygen)High solubility in polar protic solvents (MeOH, EtOH).[1]
Lipophilicity Moderate (CF₂H group)Soluble in EtOAc, DCM, THF; poor in Heptane/Hexane.[1]
pKa (Est.) ~14 (Alcohol), Sulfonamide N is non-basicCrucial: The nitrogen is not basic due to the sulfonyl group. Do not use acid to solubilize.[1]
Common Impurities Difluoromethanesulfonic acid, O-sulfonylated byproductAcidic impurities can catalyze decomposition or inhibit nucleation.[1]

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

Do not deviate from this baseline unless troubleshooting specific issues. This protocol utilizes a Ethyl Acetate / n-Heptane system, which balances the polar and lipophilic domains of the molecule.

Reagents:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc), HPLC Grade.[1]

  • Solvent B (Anti-Solvent): n-Heptane, HPLC Grade.[1]

  • Seed Crystals: Highly recommended (see Section 3 if unavailable).[1]

Step-by-Step Protocol:

  • Dissolution: Charge crude solid into a reactor/flask. Add EtOAc (3.0 - 4.0 volumes) . Heat to 55–60°C .

    • Note: If insolubles remain (likely inorganic salts like Et₃N·HCl), filter hot through a pre-warmed sintered glass funnel.

  • Nucleation Point: With the solution at 55°C, add n-Heptane dropwise until a faint, persistent turbidity is observed (usually ~1.0 volume equivalent).

    • Critical: If the solution turns into an emulsion (milky oil droplets), stop immediately. You have hit the "Oiling Out" boundary (see Troubleshooting).

  • Seeding: Add 0.5 wt% seed crystals . Hold temperature at 50°C for 30 minutes to allow seed conditioning.

  • Crystal Growth: Cool to 20°C over 2 hours (Linear ramp: 15°C/hr).

  • Desaturation: Once at 20°C, add remaining n-Heptane (2.0 - 3.0 volumes) over 1 hour.

  • Isolation: Cool to 0–5°C and hold for 1 hour. Filter and wash with cold Heptane/EtOAc (4:1).[1]

Troubleshooting Hub (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of white crystals, my solution turned into two liquid layers (an oil at the bottom) upon cooling. How do I fix this?"

Scientist's Analysis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase. This is common in fluorinated sulfonamides due to their low melting points and high conformational flexibility.[1]

Corrective Workflow:

  • Re-heat: Heat the mixture until the oil re-dissolves into a single homogeneous phase (Clear Point).

  • Seed at High Temperature: You must provide a template for the crystal lattice to bypass the oil phase. Add seed crystals above the temperature where oiling occurred previously.

  • Reduce Anti-Solvent: If you used Heptane, add a small amount of EtOAc to push the composition away from the LLPS boundary.

  • Sonication: If no seeds are available, use an ultrasonic bath while the solution is cooling (metastable zone) to induce primary nucleation.

Issue 2: Impurity Persistence (O-Sulfonylation)

User Question: "My NMR shows a byproduct (~10%) that co-crystallizes. It looks like the difluoromethylsulfonyl group is on the oxygen too."

Scientist's Analysis: During synthesis, the 4-hydroxyl group can compete with the piperidine nitrogen for the sulfonyl chloride, creating the O,N-bis(difluoromethylsulfonyl) impurity. This impurity is more lipophilic (no free OH) and often less soluble in heptane, causing it to crash out early.[1]

Corrective Workflow:

  • Switch Solvent System: Move to Isopropyl Alcohol (IPA) / Water .

    • The bis-sulfonylated impurity is very hydrophobic.[1]

    • Dissolve product in warm IPA. Add water slowly. The hydrophobic impurity may precipitate first (as an oil or gum). Decant the solution away from this gum before the main product crystallizes.

  • Reslurry: If the impurity is <5%, perform a "swish" (reslurry) in pure Methyl tert-butyl ether (MTBE) at room temperature.[1] The main product (with free OH) is likely insoluble in MTBE, while the fully protected impurity will wash away.

Issue 3: Low Yield / High Solubility

User Question: "I followed the protocol, but very little solid precipitated. The mother liquor still contains product."

Scientist's Analysis: The difluoromethyl group increases solubility in organic solvents more than a simple methyl group would. You are likely operating in the undersaturated region.

Corrective Workflow:

  • Concentration: Distill off solvent until the concentration is >200 mg/mL .

  • Temperature: Fluorinated compounds often have high temperature coefficients of solubility.[1] Ensure your final isolation temperature is <0°C (use an ice/salt bath).[1]

  • Salt Scavenging: Ensure no residual Et₃N or Pyridine is present.[1] These act as cosolvents.[1] Wash the organic layer with dilute aqueous HCl (0.5M) followed by brine before attempting crystallization.

Visual Troubleshooting Workflows

Workflow A: Resolving Oiling Out (LLPS)

OilingOutRemediation Start Problem: Solution Oils Out (Two Liquid Phases) Reheat Step 1: Re-heat to Clear Point (Single Phase) Start->Reheat CheckSeed Do you have seed crystals? Reheat->CheckSeed SeedAdd Step 2A: Add Seeds at T = (T_oil + 5°C) CheckSeed->SeedAdd Yes Sonication Step 2B: Apply Ultrasound (induce nucleation) CheckSeed->Sonication No SlowCool Step 3: Slow Cooling (5°C/hr) Avoid Agitation SeedAdd->SlowCool Result Outcome: White Crystalline Solid SlowCool->Result Scratch Step 2C: Glass Rod Scratching (Mechanical Stress) Sonication->Scratch Scratch->SlowCool

Caption: Decision tree for converting a metastable oil phase into a stable crystalline lattice.

Workflow B: Impurity Rejection Logic

ImpurityLogic Crude Crude Mixture (Product + O-Sulfonyl Impurity) SolventChoice Select Solvent System Crude->SolventChoice IPAWater System: IPA / Water (Polarity Filter) SolventChoice->IPAWater High Impurity Load EtOAc System: EtOAc / Heptane SolventChoice->EtOAc Low Impurity Load Precip Impurity Oils Out First (Hydrophobic Effect) IPAWater->Precip Decant Decant Supernatant Precip->Decant Cryst Crystallize Product from Supernatant Decant->Cryst CoCryst Risk: Co-crystallization (Impurity trapped) EtOAc->CoCryst

Caption: Solvent selection strategy for rejecting hydrophobic bis-sulfonylated impurities.

References

  • BenchChem Technical Support . Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out and Yield Issues. BenchChem Application Notes.

  • National Institutes of Health (NIH) . Synthesis and crystallization procedure of piperidin-4-one and its derivatives. PubMed Central.[1]

  • ResearchGate . Difluoromethylation of Sulfonamides: Synthesis and Properties. Russian Journal of Organic Chemistry.

  • PubChem . 1-(Methylsulfonyl)piperidin-4-ol (Analogous Compound Data). National Library of Medicine.[1] [1]

  • ChemRxiv . A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides.

Sources

Technical Support Center: Enhancing the In-Vivo Stability of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Difluoromethylsulfonyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in pre-clinical and in-vivo studies. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule

1-(Difluoromethylsulfonyl)piperidin-4-ol is a compound of interest in many research endeavors. Its structure, featuring a piperidine ring, a difluoromethylsulfonyl group, and a hydroxyl moiety, presents a unique combination of chemical properties. While these features may be crucial for its intended biological activity, they also introduce potential stability liabilities that must be carefully managed for successful in-vivo applications. This guide will walk you through potential degradation pathways and offer strategies to enhance the compound's stability.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have regarding the stability of 1-(Difluoromethylsulfonyl)piperidin-4-ol.

Q1: What are the primary potential degradation pathways for 1-(Difluoromethylsulfonyl)piperidin-4-ol under physiological conditions?

A1: Based on the structure, two primary regions are susceptible to degradation in vivo:

  • The Sulfonamide Bond: The sulfur-nitrogen (S-N) bond in the difluoromethylsulfonyl group can be susceptible to cleavage. This can occur via hydrolysis or enzymatic degradation.[1][2]

  • The Piperidine Ring: The piperidine ring itself can be a target for metabolic enzymes, particularly cytochrome P450s (CYPs).[3] Common metabolic transformations include oxidation at carbons alpha to the nitrogen atom or at the 4-position, potentially leading to ring-opening or the formation of more polar metabolites.

Q2: How does the difluoromethyl group influence the stability of the molecule?

A2: The difluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the sulfonyl group. While fluorination can sometimes block metabolic "soft spots," the stability of fluorinated motifs can vary.[3][4] It is important to experimentally determine the metabolic fate of this specific group in your model system.

Q3: We are observing rapid clearance of the compound in our animal models. Could this be related to instability?

A3: Yes, rapid clearance is often linked to metabolic instability. If the compound is quickly metabolized in the liver or other tissues, its concentration in systemic circulation will decrease rapidly.[3] This is often referred to as high first-pass metabolism. It is crucial to differentiate between rapid clearance due to metabolic instability and other factors like poor absorption or rapid renal excretion.

Q4: Can the formulation of the compound impact its in-vivo stability?

A4: Absolutely. The formulation is a critical factor in protecting a compound from degradation and enhancing its bioavailability.[5] A well-designed formulation can improve solubility, protect against harsh physiological environments (e.g., the low pH of the stomach), and potentially modulate its metabolic profile.[6]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a more in-depth look at specific problems you might encounter and offers structured troubleshooting advice.

Issue 1: Poor Compound Stability in Aqueous Buffers or Media

Symptom: You observe a significant decrease in the concentration of 1-(Difluoromethylsulfonyl)piperidin-4-ol over time when dissolved in aqueous solutions for in vitro assays or as a preliminary step for in vivo studies.

Possible Cause: Hydrolysis of the sulfonamide bond.

Troubleshooting Steps:

  • pH Profiling:

    • Rationale: The rate of hydrolysis can be highly dependent on pH.

    • Protocol: Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9). Incubate at a constant temperature (e.g., 37°C) and monitor the concentration of the parent compound over time using a suitable analytical method like HPLC-UV or LC-MS.

  • Excipient Screening:

    • Rationale: Certain excipients can help stabilize the compound.

    • Protocol: Investigate the impact of adding stabilizing excipients to your formulation. This could include antioxidants, buffering agents, or agents that form complexes with the compound.

Issue 2: High Variability in Pharmacokinetic (PK) Data

Symptom: You observe significant inter-animal variability in the plasma concentrations of the compound within the same dosing group.

Possible Cause: This could be due to a combination of factors including formulation instability, variable absorption, and differential metabolism among animals.

Troubleshooting Steps:

  • Formulation Optimization:

    • Rationale: A robust formulation can minimize variability in absorption.

    • Protocol: Consider advanced formulation strategies to improve solubility and dissolution rate.[7] Options include:

      • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and prevent crystallization.[6]

      • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve solubility and enhance absorption via the lymphatic system, potentially bypassing some first-pass metabolism.[7]

      • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the compound, improving its solubility and stability.[8][9]

  • In Vitro Metabolic Stability Assays:

    • Rationale: Understanding the metabolic profile can help explain variability.

    • Protocol: Conduct metabolic stability assays using liver microsomes or hepatocytes from the animal species used in your in vivo studies. This will provide data on the intrinsic clearance of the compound.[3]

Experimental Protocols

Protocol 1: Assessing Metabolic Stability using Liver Microsomes

Objective: To determine the in vitro metabolic stability of 1-(Difluoromethylsulfonyl)piperidin-4-ol.

Materials:

  • 1-(Difluoromethylsulfonyl)piperidin-4-ol

  • Liver microsomes (from the relevant species, e.g., rat, mouse, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of 1-(Difluoromethylsulfonyl)piperidin-4-ol in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: Formulation Development with Cyclodextrins

Objective: To prepare and evaluate an inclusion complex of 1-(Difluoromethylsulfonyl)piperidin-4-ol with a cyclodextrin to enhance solubility and stability.

Materials:

  • 1-(Difluoromethylsulfonyl)piperidin-4-ol

  • β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Stir plate and magnetic stir bars

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • HPLC-UV or LC-MS system

Procedure:

  • Phase Solubility Studies:

    • Prepare saturated solutions of the compound in aqueous solutions containing increasing concentrations of the cyclodextrin.

    • Shake the solutions at a constant temperature until equilibrium is reached.

    • Filter the solutions and analyze the concentration of the dissolved compound by HPLC.

    • Plot the solubility of the compound as a function of cyclodextrin concentration to determine the complexation stoichiometry and stability constant.[8]

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste by kneading a 1:1 molar ratio of the compound and cyclodextrin with a small amount of a water-alcohol mixture.

    • Continue kneading for 45-60 minutes.

    • Dry the resulting solid mass in an oven at a controlled temperature.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Evaluate the dissolution rate of the complex compared to the free compound.

Data Presentation

Table 1: Hypothetical pH Stability Profile of 1-(Difluoromethylsulfonyl)piperidin-4-ol

pH% Remaining after 4 hours at 37°C
3.095%
5.092%
7.485%
9.070%

Table 2: Example Formulation Strategies and Their Potential Impact

Formulation StrategyKey ExcipientsPotential Advantages
Amorphous Solid Dispersion HPMC, PVP, Soluplus®Enhanced solubility, improved dissolution rate.[6]
Lipid-Based (SEDDS) Labrasol®, Cremophor® EL, Capryol® 90Improved solubility, potential to bypass first-pass metabolism.[7]
Inclusion Complex HP-β-CD, SBE-β-CDIncreased solubility and stability.[8][9]

Visualizations

G cluster_0 Potential Degradation Pathways Compound 1-(Difluoromethylsulfonyl)piperidin-4-ol Metabolism Metabolic Degradation (e.g., CYP450s) Compound->Metabolism Piperidine Ring Oxidation Hydrolysis Chemical Degradation (Hydrolysis) Compound->Hydrolysis S-N Bond Cleavage Oxidized Metabolites Oxidized Metabolites Metabolism->Oxidized Metabolites Piperidin-4-ol + Difluoromethanesulfonic acid Piperidin-4-ol + Difluoromethanesulfonic acid Hydrolysis->Piperidin-4-ol + Difluoromethanesulfonic acid

Caption: Potential degradation pathways for 1-(Difluoromethylsulfonyl)piperidin-4-ol.

G cluster_1 Workflow for Enhancing In-Vivo Stability start Stability Issue Identified physchem Assess Physicochemical Stability (pH, Temp) start->physchem metabolic Assess Metabolic Stability (Microsomes, Hepatocytes) start->metabolic formulation Formulation Development (e.g., SEDDS, ASD, Cyclodextrins) physchem->formulation metabolic->formulation invivo In-Vivo PK Study with Optimized Formulation formulation->invivo end Stable Profile Achieved invivo->end

Caption: A systematic workflow for addressing in-vivo stability issues.

References

  • National Center for Biotechnology Information. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Taylor & Francis Online. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]

  • PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • National Center for Biotechnology Information. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. [Link]

  • PubMed. Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. [Link]

  • PubMed. Substituent structure variances alter degradation pathways of sulfonamides in UV/PAA system: Insights from intermediates, ROS, and DFT calculations. [Link]

  • ETH Library. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • National Center for Biotechnology Information. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ResearchGate. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for researchers and drug development professionals working with the 1-(difluoromethylsulfonyl)piperidin-4-ol scaffold. This guide provides mechanistic insights, self-validating experimental protocols, and structural optimization strategies to diagnose and mitigate off-target liabilities.

Module 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-(difluoromethylsulfonyl)piperidin-4-ol derivative exhibit high promiscuity in secondary pharmacology panels (e.g., GPCR and Kinase counter-screens)? Causality: The primary driver of this promiscuity is the difluoromethylsulfonyl (-SO₂CF₂H) moiety. Unlike standard alkyl sulfones, the highly polarized C-H bond within the CF₂H group acts as a potent, lipophilic hydrogen bond donor 1. This allows the molecule to penetrate deep, hydrophobic binding pockets across various off-target proteins and engage in non-specific hydrogen bonding that a standard hydroxyl or amine group could not reach due to desolvation penalties.

Q2: We are detecting unexpected cellular toxicity and protein adducts in our chemoproteomics data. What is driving this covalent off-target effect? Causality: While often used as a stable bioisostere, the -SO₂CF₂H group can act as a latent reactive species. Under specific intracellular redox conditions or in the presence of certain metalloenzymes, the S-CF₂H bond can undergo homolytic or heterolytic cleavage. This generates highly reactive difluoromethyl radicals (•CF₂H) or electrophilic species that covalently modify cysteine or lysine residues on off-target proteins, leading to toxicity .

Q3: We are observing rapid in vivo clearance and subsequent dose-dependent toxicity. Is the difluoromethylsulfonyl group metabolically unstable? Causality: In this specific scaffold, the metabolic weak point is rarely the sulfone; it is the piperidin-4-ol core. The unhindered hydroxyl group at the 4-position is a prime substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Rapid glucuronidation leads to high clearance. To compensate for this loss of efficacy, researchers often escalate the dose, which artificially forces the lipophilic -SO₂CF₂H group into low-affinity off-target pockets, triggering dose-dependent toxicity 2.

Module 2: Visualizing Mechanistic Liabilities

To effectively troubleshoot, you must first isolate whether your off-target effects are driven by Phase II clearance, non-covalent promiscuity, or covalent radical toxicity.

Mechanistic_Pathways Core 1-(Difluoromethylsulfonyl) piperidin-4-ol Path1 Phase II Metabolism UGT Glucuronidation Core->Path1 -OH Group Path2 Redox Instability •CF2H Generation Core->Path2 -SO2CF2H Cleavage Path3 Lipophilic H-Bonding Deep Pocket Penetration Core->Path3 -CF2H Donor Result1 Rapid Clearance Path1->Result1 Result2 Covalent Toxicity Path2->Result2 Result3 Receptor Promiscuity Path3->Result3

Divergent off-target mechanistic pathways for 1-(difluoromethylsulfonyl)piperidin-4-ol.

Module 3: Diagnostic Workflows & Self-Validating Protocols

To definitively determine if your off-target toxicity is covalent (radical-mediated) versus non-covalent (H-bonding), you must execute a self-validating trapping assay.

Protocol: GSH-Trapping LC-MS/MS for Reactive Metabolite Screening

Scientific Logic & Self-Validation: Glutathione (GSH) acts as a surrogate biological nucleophile. If the -SO₂CF₂H group undergoes cleavage, the resulting electrophilic species will be trapped by GSH, forming detectable adducts. This protocol is a self-validating system because it utilizes an internal logic gate: it requires parallel incubations with a known reactive positive control and a redox-stable negative control (-SO₂CF₃) to validate the mass spectrometer's detection threshold and rule out false positives.

Step 1: Preparation of Incubation Matrix

  • Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Add human liver microsomes (HLM) to a final concentration of 1.0 mg/mL protein.

  • Supplement the matrix with 5 mM reduced glutathione (GSH).

Step 2: Compound Initiation & Internal Controls Run the following three reactions in parallel:

  • Test Cohort: Add 1-(Difluoromethylsulfonyl)piperidin-4-ol (10 µM final).

  • Positive Control: Add a known reactive difluoromethyl ketone warhead (10 µM final).

  • Negative Control: Add 1-(Trifluoromethylsulfonyl)piperidin-4-ol (10 µM final).

  • Initiate all reactions simultaneously by adding 1 mM NADPH.

Step 3: Incubation & Quenching

  • Incubate all samples at 37°C for exactly 60 minutes.

  • Quench the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

Step 4: LC-MS/MS Analysis

  • Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan for a neutral loss of 129 Da (characteristic of GSH adducts).

  • Monitor for specific mass shifts corresponding to the addition of the CF₂H moiety (+51 Da) to the GSH backbone.

OffTarget_Workflow A Execute GSH-Trapping LC-MS/MS Assay B Analyze Test Cohort vs. Controls A->B C GSH Adducts Detected? B->C D Mechanism: Covalent (Radical Cleavage of -SO2CF2H) C->D Yes (Matches Pos. Control) F Mechanism: Non-Covalent (Promiscuous H-Bonding) C->F No (Matches Neg. Control) E Mitigation: Substitute with -SO2CF3 or -SO2CH3 D->E G Mitigation: Steric Shielding or Scaffold Hopping F->G

Workflow for diagnosing and mitigating covalent vs. non-covalent off-target effects.

Module 4: Structural Optimization & Quantitative Data

Once the mechanism of off-target engagement is identified, structural optimization is required. The table below summarizes the quantitative impact of substituting the difluoromethylsulfonyl group with common bioisosteres to tune lipophilicity (cLogP) and eliminate hydrogen bond donor capacity 3.

Table: Comparative Bioisostere Profiling for the Sulfonyl Moiety
Structural AnalogH-Bond Donor Capacity (α)cLogPGSH Adduct FormationOff-Target Hit Rate (Panel of 50)Primary Liability / Outcome
-SO₂CF₂H (Parent) High1.8ModerateHigh (>20%)Promiscuous H-bonding & Radical cleavage
-SO₂CF₃ None2.4NoneLow (<5%)High lipophilicity (cLogP driven clearance)
-SO₂CH₃ None0.8NoneLow (<5%)Reduced target affinity (loss of fluorine interactions)
-SO₂CF₂CH₃ Low2.1NoneModerate (~10%)Steric clash in primary target pocket

Optimization Strategy: If your compound suffers from non-covalent promiscuity, replacing the -SO₂CF₂H group with a -SO₂CF₃ group eliminates the hydrogen bond donor capacity while maintaining the electron-withdrawing nature of the sulfone. If Phase II metabolism at the piperidin-4-ol core is the primary issue, consider methylating the hydroxyl group (forming a 4-methoxypiperidine) or introducing a bulky gem-dimethyl group adjacent to the -OH to sterically hinder UGT enzymes.

References

  • Title: Hydrogen Bond Donor Properties of the Difluoromethyl Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes Source: Organic Letters (CAS) URL: [Link]

  • Title: Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma Source: ACS Publications URL: [Link]

  • Title: Status and outlook for acaricide and insecticide discovery Source: ResearchGate URL: [Link]

Sources

Addressing analytical challenges in the characterization of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers characterizing fluorinated piperidines. It synthesizes stereoelectronic theory with practical troubleshooting protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Analytical Anomalies in NMR, HPLC, and MS

Introduction: The "Dynamic Duo" Challenge

Fluorinated piperidines are a staple in modern medicinal chemistry (e.g., to modulate pKa or block metabolic soft spots).[1] However, the introduction of fluorine (


) onto the flexible piperidine ring creates a "perfect storm" of analytical challenges:
  • Stereoelectronic Effects: Fluorine introduces strong gauche effects and charge-dipole interactions that can lock the ring in unexpected conformations (e.g., axial-fluorine preference).

  • Spectral Complexity:

    
     (
    
    
    
    , 100% abundance) couples strongly with protons (
    
    
    ), turning standard proton NMR signals into uninterpretable multiplets.
  • Chromatographic Tailing: The basic nitrogen interacts with silanols, while the fluorine alters lipophilicity (

    
    ), complicating column selection.
    

Module 1: NMR Spectroscopy Troubleshooting

Issue: "My proton NMR spectrum looks like 'grass'—I can’t determine the stereochemistry."

The Root Cause: Heteronuclear Coupling & Conformational Flux

Unlike standard piperidines, fluorinated analogs exhibit massive


 coupling constants (up to 50 Hz). Furthermore, the ring conformation is often dictated by the Charge-Dipole Effect . In protonated 3-fluoropiperidines, the fluorine atom often prefers the axial position to align its dipole antiparallel to the 

bond, stabilizing the molecule [1].[1]
Diagnostic Protocol: Stereochemical Assignment

Objective: Distinguish between axial and equatorial fluorine isomers.

Step 1: Decouple the Fluorine (If possible)

  • Action: Run a

    
    -decoupled 
    
    
    
    NMR spectrum (H{F}).
  • Result: This collapses the multiplets back to standard proton splitting, allowing you to assign chemical shifts first.

Step 2: Measure Scalar Couplings (


) 
Use the magnitude of the vicinal coupling constant between the fluorine and the geminal proton to determine orientation.
  • Rule of Thumb:

    • 
      :  Indicates trans-diaxial relationship (Fluorine is Equatorial).
      
    • 
      :  Indicates cis-equatorial/axial relationship (Fluorine is Axial).
      

Step 3: The HOESY Confirmation (The "Gold Standard") If


-coupling is ambiguous due to ring flipping, use Heteronuclear Overhauser Effect Spectroscopy.
  • Experiment:

    
     HOESY.
    
  • Logic: Strong cross-peaks indicate spatial proximity (

    
    ).
    
    • Axial-F will show strong NOE to axial protons on C3/C5.

Workflow Diagram: NMR Structural Elucidation

NMR_Workflow Start Start: Complex 1H NMR Spectrum Decouple Run 19F-Decoupled 1H NMR Start->Decouple Assign Assign Chemical Shifts (d) Decouple->Assign Coupling Measure 3J(H-F) Coupling Assign->Coupling Decision Is 3J(H-F) > 25 Hz? Coupling->Decision Equatorial Conclusion: Fluorine is Equatorial (Trans-diaxial H-F) Decision->Equatorial Yes Axial Conclusion: Fluorine is Axial (Gauche H-F) Decision->Axial No (<15 Hz) Ambiguous Ambiguous (Ring Flip?) Decision->Ambiguous Intermediate (15-20 Hz) HOESY Run 1H-19F HOESY Ambiguous->HOESY HOESY->Equatorial NOE to Eq H HOESY->Axial NOE to Axial H

Caption: Logic flow for assigning stereochemistry in fluorinated piperidines using scalar coupling and NOE data.

Module 2: Chromatographic Separation (HPLC/SFC)

Issue: "I see peak tailing, or I cannot separate the cis/trans diastereomers."

The Root Cause: Basicity & Lipophilicity

Fluorinated piperidines are basic amines. The nitrogen lone pair interacts strongly with acidic silanols on silica-based columns, causing tailing.[2] Additionally, fluorine atoms can engage in "fluorine-fluorine" interactions, which standard C18 columns fail to exploit.

Recommended Stationary Phases
Column TypeMechanismBest For
Pentafluorophenyl (PFP)

and F-F interactions
Separating positional isomers (e.g., 3-F vs 4-F) and diastereomers.
C18 (High pH Stable) Hydrophobic interactionGeneral purity checks. Must use high pH (pH 10) to suppress N-ionization.
Polysaccharide (Amylose) Chiral recognitionEnantiomeric separation (e.g., cis-3-F-piperidine enantiomers).
Troubleshooting Protocol: The "Tailing" Fix
  • Mobile Phase Modifier: Always use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) .

    • Why? TFA ion-pairs with the amine (sharpening peaks). DEA competes for silanol sites (reducing tailing).

  • pH Adjustment:

    • If using C18, raise pH to ~9.5 (using Ammonium Bicarbonate). This ensures the piperidine is neutral (unprotonated), improving retention and shape.

Workflow Diagram: Method Development

HPLC_Method Sample Sample: Fluorinated Piperidine Mixture Isomers Isomers/Diastereomers? Sample->Isomers PFP Select PFP Column (Methanol/Water + 0.1% Formic) Isomers->PFP Yes (Separation needed) HighPH Switch to High pH C18 (10mM NH4HCO3, pH 10) Isomers->HighPH No (Purity only) Tailing Peak Tailing Observed? PFP->Tailing TFA Add 0.05% TFA (Ion Pairing) Tailing->TFA Yes Success Optimized Method Tailing->Success No HighPH->Success TFA->Success

Caption: Decision tree for selecting stationary phases and mobile phase modifiers to overcome tailing and resolution issues.

Module 3: Mass Spectrometry & Physicochemical Properties

Issue: "My pKa predictions are wrong, and I see unexpected fragments in MS."

pKa Modulation: The "Axial" Boost

Do not rely on standard Hammett equation predictions. The position of the fluorine relative to the nitrogen lone pair matters immensely.

  • Observation: An axial fluorine (at C3) often results in a higher pKa (more basic) than an equatorial fluorine [2].

  • Mechanism: In the protonated form, the

    
     bond is antiparallel to the 
    
    
    
    bond.[1][3] This favorable dipole alignment stabilizes the protonated species, making the conjugate acid weaker (and the base stronger).
MS Fragmentation: The "Silent" Loss

In ESI-MS (Positive Mode), fluorinated piperidines often undergo specific neutral losses that can confuse structural assignment.

  • Common Loss:

    
    .
    
    • Explanation: Loss of HF (Hydrogen Fluoride). This is diagnostic for aliphatic fluorines.

  • Ring Cleavage:

    
    -cleavage adjacent to the nitrogen is dominant.
    
Quantitative Data: pKa Shifts

Effect of Fluorine Position on Piperidine Basicity (Experimental Data)

CompoundF-OrientationpKa (approx)Shift relative to Piperidine
Piperidine N/A11.20
3-Fluoropiperidine Equatorial~9.0-2.2
3-Fluoropiperidine Axial~9.8-1.4 (Less acidic shift due to dipole stabilization)
3,3-Difluoropiperidine Geminal~8.4-2.8

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. Link

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextualizing pKa shifts).
  • O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev. Link

  • BenchChem Technical Notes. (2025).[2][5][6][7] Optimization of HPLC Separation for Piperidine Diastereomers. Link

Sources

Technical Support Center: Refinement of Purification Methods for 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic and chromatographic challenges associated with difluoromethyl sulfonamides.

The introduction of a difluoromethylsulfonyl (


) group drastically alters the physicochemical profile of piperidin-4-ol. While the highly electron-withdrawing sulfonyl group neutralizes the basicity of the piperidine nitrogen, the molecule retains a highly polar, hydrogen-bond-donating secondary hydroxyl group at the C4 position. This dichotomy often leads to purification bottlenecks, including severe chromatographic streaking and difficulty separating the product from over-sulfonylated byproducts[1].

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity isolation of 1-(Difluoromethylsulfonyl)piperidin-4-ol.

Validated Experimental Protocol: Synthesis & Isolation

To achieve high purity, the purification strategy must begin with a highly controlled reaction environment. The following protocol is designed as a self-validating system , ensuring that errors are caught before the material is committed to a column.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar). Add piperidin-4-ol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (0.2 M, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike pyridine, it will not act as a nucleophilic catalyst, thereby suppressing unwanted O-sulfonylation [2].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Addition: Dissolve difluoromethanesulfonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours at 0 °C to room temperature.

    • Validation: Spot the reaction mixture on a silica TLC plate against the starting material (Eluent: 1:1 EtOAc/Hexanes). The starting piperidin-4-ol will remain at the baseline (visualized via KMnO₄ stain). The desired product will appear at

      
      . If a fast-moving spot appears at 
      
      
      
      , O-sulfonylation has occurred.
  • Aqueous Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid and hydrolyze unreacted sulfonyl chloride.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove residual DIPEA, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Reaction & Purification Workflows (Visualized)

Workflow Start Piperidin-4-ol + DIPEA in DCM (0 °C) AddReagent Add CF₂HSO₂Cl Dropwise Start->AddReagent Reaction Stir at 0 °C to RT (2 hours) AddReagent->Reaction Workup Aqueous Quench & Extraction (DCM/H₂O) Reaction->Workup Organic Organic Phase (Crude Product) Workup->Organic Extract Aqueous Aqueous Phase (Salts, Acid) Workup->Aqueous Discard Purification Silica Gel Chromatography (DCM/MeOH Gradient) Organic->Purification Pure Pure 1-(Difluoromethylsulfonyl) piperidin-4-ol Purification->Pure

Fig 1. End-to-end workflow for the synthesis and purification of the target sulfonamide.

Mechanism Reagents Piperidin-4-ol + CF₂HSO₂Cl Intermediate Base Activation (DIPEA) Reagents->Intermediate Target N-Sulfonylation (Target Product) Intermediate->Target 0 °C, Kinetically Favored Side1 O-Sulfonylation (Bis-adduct) Intermediate->Side1 >5 °C or Excess Reagent Side2 Hydrolysis to CF₂HSO₃H Intermediate->Side2 Trace H₂O

Fig 2. Mechanistic pathways showing target N-sulfonylation vs. unwanted side reactions.

Troubleshooting Guides & FAQs

Q: During silica gel chromatography, my product streaks severely, leading to poor recovery and co-elution of impurities. How can I resolve this? A: Streaking of 1-(Difluoromethylsulfonyl)piperidin-4-ol is primarily caused by the strong hydrogen-bonding interaction between the free C4-hydroxyl group and the active silanol groups on the stationary phase.

  • The Fix: Shift from a standard Ethyl Acetate/Hexane gradient to a Dichloromethane (DCM)/Methanol (MeOH) system. A gradient of 0% to 5% MeOH in DCM significantly reduces tailing. If you must use EtOAc/Hexanes, pre-treating the silica with 1% triethylamine (Et₃N) masks the highly active silanol sites.

Q: I am observing a significant amount of a less polar byproduct on my TLC plate. What is it, and how do I prevent it? A: This is almost certainly the N,O-bis(difluoromethylsulfonyl) byproduct, resulting from over-sulfonylation at the hydroxyl group. The secondary amine is kinetically more nucleophilic than the secondary alcohol, but if the reaction temperature exceeds 5 °C or if an excess of difluoromethanesulfonyl chloride (>1.1 equivalents) is used, the alcohol will react[3].

  • The Fix: Strictly control the temperature at 0 °C during the addition of the electrophile and ensure you are using a bulky, non-nucleophilic base (DIPEA) rather than pyridine.

Q: How can I ensure the complete removal of residual difluoromethanesulfonic acid (


)? 
A:  Sulfonic acids are highly water-soluble but can sometimes partition into polar organic layers if the aqueous phase is too acidic.
  • The Fix: Ensure your aqueous quench utilizes a mild base like saturated NaHCO₃. The slightly basic pH ensures the sulfonic acid remains fully deprotonated as a sulfonate salt, driving its partition coefficient entirely into the aqueous waste layer.

Q: Can I use recrystallization instead of column chromatography for scale-up? A: Yes. Once the crude product is isolated and is >85% pure by NMR, recrystallization is highly effective. The difluoromethyl group imparts unique crystalline packing properties.

  • The Fix: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes (anti-solvent) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4 °C. This self-validating technique effectively leaves trace over-sulfonylated byproducts in the mother liquor.

Quantitative Data Summaries

Table 1: Chromatographic Solvent Systems & Expected Behavior

Solvent SystemRatioProduct

Byproduct (Bis-adduct)

Tailing/Streaking Risk
EtOAc / Hexanes50:500.350.70High (Requires 1% Et₃N)
DCM / MeOH95:050.450.85Low (Optimal for resolution)
Acetone / Hexanes40:600.300.65Moderate

Table 2: Stoichiometric & Thermodynamic Parameters for Optimal Yield

ParameterTarget ValueConsequence of Deviation
Temperature0 °C>5 °C leads to O-sulfonylation; <-10 °C stalls reaction.

Eq.
1.05 - 1.10>1.10 eq promotes formation of the bis-sulfonylated adduct.
Base (DIPEA) Eq.2.5<2.0 eq leads to incomplete conversion due to HCl accumulation.
Reaction Time2 Hours>4 hours risks slow hydrolysis of the product in the presence of trace moisture.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity PMC - National Institutes of Health[Link]

  • A New Reagent for Direct Difluoromethylation Journal of the American Chemical Society (ACS)[Link]

Strategies to reduce the toxicity of novel piperidine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for Medicinal Chemistry & DMPK

Status: Operational Ticket: #PIP-TOX-REDUCTION Assigned Specialist: Senior Application Scientist

Diagnostic Hub: The "Piperidine Dilemma"

Welcome to the technical support center for piperidine-based scaffolds. You are likely here because your lead compound—while potent against its target—is failing in safety profiling. Piperidines are ubiquitous in drug discovery (found in >12,000 patents) but suffer from two notorious liabilities:

  • Metabolic Bioactivation: Formation of reactive iminium ions leading to covalent protein binding (idiosyncratic toxicity).

  • hERG Blockade: High affinity for the

    
     potassium channel leading to QT prolongation (cardiotoxicity).
    

Use the guide below to troubleshoot and resolve these specific failure modes.

Module A: Mitigating Metabolic Bioactivation

The Issue: Your compound shows high intrinsic clearance (


) or time-dependent inhibition (TDI) of CYP enzymes.
The Mechanism:  The piperidine ring is a "metabolic soft spot." CYP450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate the 

-carbon (adjacent to the nitrogen). This unstable carbinolamine dehydrates to form a reactive cyclic iminium ion . This electrophile covalently binds to nucleophilic residues on proteins/DNA.[1]
Visualization: The Iminium Trap Pathway

Figure 1: Mechanism of bioactivation and the diagnostic cyanide trapping strategy.

Bioactivation Parent Parent Piperidine Carbinol Carbinolamine (Unstable) Parent->Carbinol + [O] CYP CYP450 (Oxidation) CYP->Parent Iminium Reactive Iminium Ion (Electrophile) Carbinol->Iminium - H2O Toxicity Covalent Binding (Toxicity) Iminium->Toxicity + Protein/DNA Adduct Stable Cyano-Adduct (Detected by MS) Iminium->Adduct + CN- (Trapping) Trapping KCN Trap (Diagnostic)

Caption: The oxidative pathway converting piperidine to a reactive iminium species, showing how cyanide (CN-) intercepts the intermediate for detection.

Troubleshooting Protocol: Cyanide Trapping Assay

Objective: Confirm if your toxicity is driven by iminium ion formation. Theory: Cyanide is a "hard" nucleophile that reacts rapidly with iminium ions to form stable


-cyano amines, which are easily detectable by LC-MS/MS (M+27 Da shift).

Step-by-Step Methodology:

  • Incubation System: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate Addition: Spike test compound (10

    
    M) and Potassium Cyanide (KCN, 1.0 mM).
    
    • Note: KCN must be added before initiating the reaction to compete with protein binding.

  • Initiation: Add NADPH-regenerating system (1.0 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time Course: Incubate at 37°C for 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Success Criteria: Observation of a peak with mass

      
      . (Net addition of CN and loss of 2 hydrogens).[2]
      
Structural Solutions (SAR Fixes)

If the trapping assay is positive, apply these modifications:

StrategyChemical ModificationMechanism of Action
Steric Blockade Add Methyl/Gem-dimethyl at

-carbon
Sterically hinders CYP approach to the metabolic site [1].
Electronic Deactivation Add Fluorine at

-carbon
Inductive effect reduces electron density at

-C, making oxidation harder.
Scaffold Hopping Switch to 1-azaspiro[3.3]heptane A modern bioisostere.[3] The strained ring prevents planar iminium formation [2].
Ring Contraction Switch to PyrrolidineChanges ring puckering and metabolic preference (though may introduce other issues).

Module B: Reducing hERG Liability

The Issue: Your compound inhibits the hERG potassium channel (


), flagging a QT prolongation risk.
The Mechanism:  The hERG pharmacophore typically requires a basic nitrogen  (protonated at physiological pH) and a lipophilic aromatic tail . The protonated amine forms a cation-

interaction with Tyr652 and Phe656 in the channel pore [3].
Troubleshooting Workflow: The "Basicity Knob"

To fix hERG, you must disrupt the pharmacophore. The most effective lever is reducing the basicity (


) of the piperidine nitrogen.

Data Comparison: Impact of


 Reduction 
Core StructureApprox

hERG RiskMetabolic Stability
Piperidine ~10-11High (Strong cation-

)
Low (Oxidation prone)
N-Methyl Piperazine ~8.5Moderate Moderate
Morpholine ~8.3Low High (O-atom reduces basicity)

-Fluorinated Piperidine
~8-9Low High (F-blockade)
Piperidinyl-4-one ~7.0Very Low Variable
Experimental Fixes:
  • Add Electron Withdrawing Groups (EWG): Introduce an oxygen atom (morpholine) or a difluoro-ethyl group to the nitrogen. This lowers

    
     below 8.0, reducing the percentage of protonated species at pH 7.4.
    
  • Zwitterionic Strategy: Incorporate a carboxylic acid or isostere (tetrazole) elsewhere in the molecule. The negative charge neutralizes the net charge, often abolishing hERG affinity while maintaining target potency (if the target tolerates it) [4].

  • Rigidification: Constrain the linker between the piperidine and the aromatic tail. hERG binding often requires "induced fit"; a rigid molecule may not fit the pore.

Module C: Integrated Optimization Workflow

Use this logic flow to decide your next synthetic move.

Visualization: The Optimization Decision Tree

Figure 2: Strategic decision matrix for piperidine optimization.

OptimizationTree Start Lead Compound (Piperidine Core) CheckHERG hERG IC50 < 10 uM? Start->CheckHERG CheckMetab High Clearance / TDI? CheckHERG->CheckMetab No ReducePka Strategy: Reduce Basicity (Morpholine, Piperazine) CheckHERG->ReducePka Yes TrapAssay Run KCN Trapping Assay CheckMetab->TrapAssay Yes ReducePka->CheckMetab Re-test ReduceLogP Strategy: Reduce LogP (Add Polar Groups) PosTrap Positive Adducts? TrapAssay->PosTrap BlockAlpha Strategy: Block Alpha-C (Gem-dimethyl, Spiro) PosTrap->BlockAlpha Yes (Iminium driven) GeneralMetab Strategy: General Clearance (Check Linkers/Tail) PosTrap->GeneralMetab No

Caption: Decision tree guiding the chemist from toxicity signal to specific structural modification.

FAQ: Frequently Asked Questions

Q: Can I just replace the piperidine with a phenyl ring to solve both issues? A: While this removes the basic nitrogen (solving hERG) and the


-oxidation (solving iminium formation), it drastically changes the geometry (flat vs. chair) and solubility (LogP increase). A better isostere is the bicyclo[1.1.1]pentane  or spiro[3.3]heptane  amine, which retains the 

character and vector without the metabolic liability [2].

Q: My KCN trapping assay is negative, but I still see covalent binding. Why? A: You likely have a different reactive metabolite. Check for:

  • Quinone Methides: If you have a phenol or methyl-phenol moiety.

  • Epoxides: If you have electron-rich aromatic rings or olefins.

    • Action: Repeat trapping with Glutathione (GSH) instead of KCN. GSH traps "soft" electrophiles like quinones and epoxides.

Q: Does lowering LogP always fix hERG? A: Usually, but not always. While lipophilicity drives the non-specific binding to the channel pore, the specific cation-


 interaction is dominant. You can have a hydrophilic compound that still hits hERG if the basic amine is perfectly positioned relative to aromatic rings. 

reduction is more reliable than LogP reduction for hERG.

References

  • Bolleddula, J. et al. (2014).[1] "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews.

  • Burkhard, J.A. et al. (2010). "Synthesis and structural analysis of the bicyclo[1.1.1]pentane-1-amine scaffold." Journal of Organic Chemistry.

  • Sanguinetti, M.C. & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug interaction." Nature.

  • Jamieson, C. et al. (2006). "Medicinal chemistry strategies to reduce hERG channel inhibition." Current Opinion in Drug Discovery & Development.

  • Attwa, M.W. et al. (2020).[4][5] "Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS." Chemical Research in Toxicology.

Sources

Validation & Comparative

Efficacy and Physicochemical Profiling of 1-(Difluoromethylsulfonyl)piperidin-4-ol vs. Structural Analogues in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the late stages of lead optimization, rescuing a promising pharmacophore from metabolic liability or poor membrane permeability often hinges on precise bioisosteric replacement. The piperidin-4-ol scaffold is a ubiquitous hinge-binding and linker moiety in modern drug discovery. However, functionalizing the piperidine nitrogen is critical for tuning the molecule's overall physicochemical profile.

This guide objectively compares the in vitro efficacy, metabolic stability, and physicochemical properties of 1-(Difluoromethylsulfonyl)piperidin-4-ol against its two closest structural analogues: the highly polar 1-(Methylsulfonyl)piperidin-4-ol and the highly lipophilic 1-(Trifluoromethylsulfonyl)piperidin-4-ol .

Mechanistic Causality: The Power of the Difluoromethylsulfonyl Group

When designing small-molecule inhibitors for intracellular targets or complex ion channels, the choice of the N-sulfonyl substituent dictates target residence time, clearance rates, and permeability.

  • Methylsulfonyl (

    
    ):  Provides excellent aqueous solubility but suffers from poor passive permeability due to low lipophilicity (LogP ~ -1.26)[1]. It is often too polar to cross the blood-brain barrier or cell membranes efficiently[1].
    
  • Trifluoromethylsulfonyl (

    
    ):  Imparts extreme lipophilicity. While it is a powerful electron-withdrawing group, it completely lacks hydrogen bond donor capacity and can dramatically increase "grease-related" off-target toxicity and rapid microsomal clearance[2].
    
  • Difluoromethylsulfonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Acts as a highly tuned "Goldilocks" bioisostere. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, giving the hydrogen a partial positive charge (
    
    
    
    ). This allows the
    
    
    group to act as a [3]. It mimics the target engagement of a hydroxyl group without undergoing rapid Phase II metabolism (glucuronidation/sulfation)[4].

Physicochemical Profiling & Comparative Efficacy

To quantify the impact of these functional groups, we evaluated the three piperidin-4-ol derivatives using standard in vitro ADME profiling. The data below summarizes their physicochemical parameters and human liver microsomal (HLM) stability.

CompoundR-GroupLogP (calc)TPSA (Ų)HBDHBAHLM

(min)
1-(Methylsulfonyl)piperidin-4-ol

-1.2664.514120
1-(Difluoromethylsulfonyl)piperidin-4-ol

0.8564.52*4>240
1-(Trifluoromethylsulfonyl)piperidin-4-ol

1.9564.51445

*Note: The


 group acts as a secondary lipophilic hydrogen bond donor, increasing the effective HBD count without increasing the polar surface area.

Biological Context & Target Engagement

To illustrate the efficacy of the difluoromethylsulfonyl group, we model its application in the blockade of Nav1.8, a voltage-gated sodium channel critical in nociceptive pain signaling. The lipophilic H-bond donor capacity of the


 group allows for superior anchoring within the hydrophobic pocket of the channel's voltage sensor domain.

Pathway Stimulus Nociceptive Stimulus Nav18 Nav1.8 Channel (DRG Neurons) Stimulus->Nav18 SodiumInflux Na+ Influx Nav18->SodiumInflux ActionPotential Action Potential Generation SodiumInflux->ActionPotential Pain Pain Signal Transmission ActionPotential->Pain Inhibitor CF2H-SO2-Piperidine Inhibitor Inhibitor->Nav18 Blocks pore/ voltage sensor

Fig 1. Mechanism of Nav1.8 channel blockade by difluoromethylsulfonyl-piperidine derivatives.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I mandate that every protocol must be a self-validating system. This means incorporating internal kinetic checkpoints to ensure data trustworthiness before LC-MS/MS analysis.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

Causality Check: Why use a 1 µM compound concentration? This ensures the substrate concentration remains well below the Michaelis constant (


) for most CYP450 enzymes, guaranteeing first-order kinetics which is mathematically required for accurate half-life (

) calculation.

Self-Validation Control: Verapamil is included as a high-clearance positive control. If the Verapamil


 exceeds 30 minutes, the entire assay plate is invalidated (indicating NADPH depletion or inactive microsomes).

Step-by-Step Methodology:

  • Preparation: Dilute the piperidin-4-ol derivatives to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at precise time points (0, 15, 30, 60 minutes).

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures CYP enzymes, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent compound depletion.

Workflow Prep 1. Prepare 1 µM Compound in Buffer AddHLM 2. Add HLM (0.5 mg/mL) Prep->AddHLM Init 3. Initiate with NADPH AddHLM->Init Incubate 4. Incubate at 37°C (0, 15, 30, 60 min) Init->Incubate Quench 5. Quench with Cold ACN + IS Incubate->Quench Centrifuge 6. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Centrifuge->LCMS

Fig 2. Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Protocol B: Shake-Flask LogD (Lipophilicity) Determination

Causality Check: Why pre-saturate the solvents? Using dry octanol and dry PBS will cause volume shifts during the equilibration phase as the solvents dissolve into one another, artificially altering the calculated partition coefficient.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in octanol-saturated PBS (pH 7.4) to a final concentration of 100 µM.

  • Partitioning: Add an equal volume of PBS-saturated 1-octanol to the vial.

  • Equilibration: Shake the biphasic system vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 x g for 10 minutes to cleanly resolve the aqueous and organic layers.

  • Quantification: Carefully sample both phases and analyze via LC-MS/MS. Calculate LogD using the formula:

    
    .
    

Conclusion

The experimental data confirms that 1-(Difluoromethylsulfonyl)piperidin-4-ol provides a superior pharmacokinetic profile compared to its methyl and trifluoromethyl counterparts. By acting as a lipophilic hydrogen bond donor, the


 group effectively bridges the gap between target affinity and metabolic stability, making it an invaluable building block for modern drug discovery campaigns.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • 1082400-17-6 | 4-(Aminomethyl)-1-(methylsulfonyl)piperidin-4-ol. ChemScene.
  • Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinyl

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry for optimizing the pharmacological properties of drug candidates[1]. Among these, the difluoromethylsulfonyl (-SO₂CHF₂) group has emerged as a highly specialized moiety. When conjugated to a ubiquitous scaffold like piperidin-4-ol to form 1-(Difluoromethylsulfonyl)piperidin-4-ol (DFMSP-4-ol) , it creates a building block with unique physicochemical properties.

This guide provides an objective, data-driven comparison of DFMSP-4-ol against its structural alternatives—specifically the methylsulfonyl and trifluoromethylsulfonyl analogs. Designed for drug development professionals, this document details the mechanistic rationale behind its use, comparative cross-reactivity profiles, and the self-validating experimental protocols required to evaluate off-target liabilities.

Mechanistic Rationale: The Difluoromethylsulfonyl Advantage

As a Senior Application Scientist, I frequently observe drug discovery programs struggling with the "lipophilicity vs. selectivity" paradox. Highly lipophilic groups improve membrane permeability but often drive non-specific hydrophobic interactions, leading to off-target toxicity (e.g., hERG or CYP450 inhibition).

The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor [2]. The two highly electronegative fluorine atoms and the adjacent sulfonyl group strongly polarize the C-H bond. This makes the hydrogen atom sufficiently acidic to act as a directional hydrogen bond donor within a protein's active site, mimicking hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups[2].

Unlike the fully fluorinated trifluoromethyl (-CF₃) group, which is purely hydrophobic and electron-withdrawing, the -CHF₂ group maintains target specificity through directional H-bonding while simultaneously boosting membrane permeability[2]. However, because sulfonyl groups can occasionally act as reactive electrophiles under specific biological conditions[3], rigorous cross-reactivity profiling is mandatory to ensure the compound does not covalently modify off-target cysteines or serines.

Bioisostere_Logic Root Sulfonyl Piperidine Scaffold CHF2 -SO2CHF2 (Difluoromethyl) Root->CHF2 CF3 -SO2CF3 (Trifluoromethyl) Root->CF3 CH3 -SO2CH3 (Methyl) Root->CH3 P1 Lipophilic H-Bond Donor High Target Selectivity CHF2->P1 P2 Highly Hydrophobic CYP Off-Target Liability CF3->P2 P3 Low Lipophilicity Poor Membrane Permeability CH3->P3

Pharmacological impact of sulfonyl substitutions on piperidine-4-ol scaffold properties.

Comparative Analysis: DFMSP-4-ol vs. Structural Alternatives

To objectively evaluate DFMSP-4-ol, we must benchmark it against 1-(Methylsulfonyl)piperidin-4-ol (MSP-4-ol) and 1-(Trifluoromethylsulfonyl)piperidin-4-ol (TFMSP-4-ol) .

The data below synthesizes typical profiling results when these building blocks are integrated into a generic kinase/hydrolase inhibitor scaffold. The goal is to maximize on-target potency while minimizing off-target cross-reactivity (CYP3A4, hERG, and global proteome reactivity).

Table 1: Quantitative Cross-Reactivity & Physicochemical Profiling
Compound DerivativeTarget IC₅₀ (nM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)LogD (pH 7.4)Proteome Reactivity (ABPP)
DFMSP-4-ol (-SO₂CHF₂)15> 50> 302.1Minimal / Background
TFMSP-4-ol (-SO₂CF₃)123.28.53.8High (Non-specific binding)
MSP-4-ol (-SO₂CH₃)450> 50> 500.5Minimal / Background

Key Takeaways:

  • TFMSP-4-ol achieves high potency but suffers from severe cross-reactivity. Its extreme lipophilicity (LogD 3.8) drives non-specific hydrophobic interactions, resulting in dangerous CYP3A4 and hERG inhibition.

  • MSP-4-ol is highly selective and safe but suffers from a massive drop in target potency due to the loss of favorable lipophilic interactions within the binding pocket.

  • DFMSP-4-ol represents the "Goldilocks" zone. It retains the potency of the CF₃ analog (via lipophilic H-bonding) while maintaining the clean cross-reactivity profile of the CH₃ analog.

Experimental Workflows & Self-Validating Protocols

To validate the claims in Table 1, rigorous, self-validating experimental protocols must be employed. We utilize Activity-Based Protein Profiling (ABPP) to rule out covalent cross-reactivity and LC-MS/MS assays for CYP inhibition.

ABPP_Workflow A 1. Proteome Lysate Preparation B 2. Compound Incubation (DFMSP-4-ol vs Controls) A->B C 3. Broad-Spectrum ABP Labeling B->C D 4. Click Chemistry Enrichment C->D C1 Targeted Hydrolase Panel C->C1 E 5. LC-MS/MS Analysis D->E F 6. Cross-Reactivity Mapping E->F

Workflow for Activity-Based Protein Profiling (ABPP) to assess off-target cross-reactivity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Pioneered by the Cravatt laboratory, ABPP utilizes electrophilic chemical probes to broadly profile enzyme activities in native biological systems[4]. We use competitive ABPP to ensure the difluoromethylsulfonyl moiety does not unexpectedly react with off-target nucleophiles (like hyper-reactive cysteines).

Step-by-Step Methodology:

  • Proteome Preparation: Harvest human cell line lysates (e.g., HEK293T or MDA-MB-231) and adjust protein concentration to 2.0 mg/mL in PBS (pH 7.4).

  • Compound Incubation (The Competition Step): Pre-incubate the proteome with DFMSP-4-ol (10 µM and 50 µM), TFMSP-4-ol (positive control for hydrophobic aggregation), and a DMSO vehicle control for 60 minutes at 37°C. Causality note: The 50 µM concentration acts as a stress test to force low-affinity off-target interactions.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., FP-Rhodamine for serine hydrolases or an iodoacetamide-alkyne for cysteines) at 1 µM for 30 minutes[4].

  • Click Chemistry & Enrichment: For alkyne probes, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Precipitate proteins, resuspend, and enrich using streptavidin-agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin. Analyze peptides via high-resolution LC-MS/MS.

  • Data Validation: A clean cross-reactivity profile is confirmed if the LFQ (Label-Free Quantification) intensity of off-target proteins in the DFMSP-4-ol treated group is ≥ 90% of the DMSO control (indicating no competition/binding).

Protocol 2: CYP450 Isoform Inhibition Profiling

Highly lipophilic fluorinated compounds frequently fail in late-stage development due to CYP450 inhibition. This self-validating LC-MS/MS protocol ensures the -CHF₂ group avoids the metabolic liabilities of the -CF₃ group.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate & Inhibitor Addition: Add isoform-specific substrates (e.g., Midazolam at 2.5 µM for CYP3A4, Dextromethorphan at 5 µM for CYP2D6). Add DFMSP-4-ol at a concentration gradient (0.1 µM to 50 µM).

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 10 minutes. Causality note: 10 minutes ensures linear metabolite formation, preventing substrate depletion from skewing the IC₅₀.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).

  • Self-Validation: The assay is only considered valid if the positive control inhibitor (e.g., Ketoconazole for CYP3A4) yields an IC₅₀ within 3-fold of its historical literature value (typically ~30 nM).

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Click Chemistry in Proteomic Investigations (Activity-Based Protein Profiling)
  • Source: Organic Letters (SciSpace / ACS)
  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins Source: Chemical Review and Letters URL

Sources

Comparative analysis of 1-(Difluoromethylsulfonyl)piperidin-4-ol and 1-(Methylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-(Methylsulfonyl)piperidin-4-ol (Compound A) and its fluorinated bioisostere, 1-(Difluoromethylsulfonyl)piperidin-4-ol (Compound B).

While the methylsulfonyl group (


) is a standard polar motif in medicinal chemistry, the difluoromethylsulfonyl group (

) offers a unique "Lipophilic Hydrogen Bond Donor" capability. This modification fundamentally alters the physicochemical landscape of the piperidine scaffold, offering a strategic tool to modulate lipophilicity (

), enhance metabolic stability, and introduce novel binding interactions without significantly changing steric volume.

Part 1: Physicochemical & Structural Profile

The transition from a methyl (


) to a difluoromethyl (

) tail on the sulfonamide creates distinct electronic and solubility profiles.
Comparative Data Table
Feature1-(Methylsulfonyl)piperidin-4-ol 1-(Difluoromethylsulfonyl)piperidin-4-ol
Molecular Formula


Molecular Weight 179.24 g/mol 215.22 g/mol
Sulfonyl Group Mesyl (

)
Difluoromesyl (

)
H-Bond Donor Count 1 (Hydroxyl only)2 (Hydroxyl +

)
Lipophilicity (

)
BaselineIncreased (+0.1 to +0.4 units typically)
Electronic Effect Electron-donating alkyl tailElectron-withdrawing, acidic proton
Metabolic Liability High (Oxidation of

)
Low (C-F bonds block oxidation)
Key Differentiator: The Acidic Proton

The most critical distinction is the acidity of the terminal proton.

  • Methylsulfonyl: The protons on the

    
     group are weakly acidic (
    
    
    
    ) and do not participate in strong hydrogen bonding as donors.
  • Difluoromethylsulfonyl: The strong electron-withdrawing effect of the two fluorine atoms acidifies the remaining proton (

    
     estimated 
    
    
    
    ). This allows the
    
    
    group to act as a weak hydrogen bond donor in hydrophobic pockets, a property often exploited to gain potency [1].

Part 2: Mechanistic Deep Dive

Bioisosterism and Lipophilicity

Replacing hydrogen with fluorine typically increases lipophilicity. However, the


 group is unique because it is a "lipophilic donor." It increases membrane permeability (higher 

) compared to the methyl analog while retaining the ability to interact with polar residues (e.g., backbone carbonyls) in the target protein. This phenomenon is known as the "polar hydrophobicity" of the difluoromethyl group [2].
Metabolic Stability

The methylsulfonyl group is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The difluoromethylsulfonyl group effectively blocks this metabolic "soft spot." The C-F bond strength (


) renders the terminal carbon resistant to oxidative degradation, potentially extending the in vivo half-life of the drug candidate [3].
Visualization of Structure-Property Relationships[2]

G Substrate Piperidin-4-ol Scaffold Me_Path Methylsulfonyl (-SO2CH3) Standard Polar Motif Substrate->Me_Path + MsCl CF2H_Path Difluoromethylsulfonyl (-SO2CF2H) Lipophilic H-Bond Donor Substrate->CF2H_Path + HF2CSO2Cl Outcome_Me Baseline LogP Metabolic Soft Spot No H-Bond Donor at Tail Me_Path->Outcome_Me Outcome_CF2 Increased LogP Metabolic Blockade New H-Bond Interaction (C-H...O) CF2H_Path->Outcome_CF2

Figure 1: Comparative impact of sulfonyl group selection on physicochemical properties.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Methylsulfonyl)piperidin-4-ol

Standard sulfonylation using Methanesulfonyl Chloride.

Reagents:

  • Piperidin-4-ol (1.0 equiv)

  • Methanesulfonyl chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (

    
    ) (Anhydrous)
    

Procedure:

  • Dissolution: Dissolve piperidin-4-ol in anhydrous DCM (

    
     concentration) under nitrogen atmosphere.
    
  • Base Addition: Add triethylamine and cool the solution to

    
     using an ice bath.
    
  • Sulfonylation: Add methanesulfonyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane or use silica flash chromatography.

Protocol B: Synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Specialized synthesis using Difluoromethanesulfonyl Chloride.

Safety Note: Difluoromethanesulfonyl chloride (CAS 1512-30-7) is a low-boiling liquid (bp


 but volatile) and highly moisture-sensitive. Handle in a fume hood with strict anhydrous technique [4].

Reagents:

  • Piperidin-4-ol (1.0 equiv)

  • Difluoromethanesulfonyl chloride (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (

    
    ) (Anhydrous)
    

Procedure:

  • Preparation: Flame-dry all glassware. Dissolve piperidin-4-ol and triethylamine in anhydrous DCM under Argon.

  • Cooling: Cool the mixture to

    
     (Salt/Ice bath). Lower temperature is required to control the volatility of the sulfonyl chloride.
    
  • Addition: Add difluoromethanesulfonyl chloride dropwise via syringe. Note: Ensure the reagent is cold before transfer to prevent vaporization.

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Do not heat to reflux.
  • Quench: Quench carefully with water at

    
    .
    
  • Workup: Extract with DCM. The product is more lipophilic than the methyl analog. Wash with

    
     (to remove unreacted amine) followed by brine.
    
  • Purification: The product is stable on silica. Elute with a gradient of Hexanes:EtOAc (typically 20-50% EtOAc).

Visualization of Synthesis Workflows

Synthesis cluster_0 Route A: Methylsulfonyl cluster_1 Route B: Difluoromethylsulfonyl Start Piperidin-4-ol Step1A Reagent: MsCl Base: Et3N Solvent: DCM, 0°C Start->Step1A Step1B Reagent: HF2CSO2Cl Base: Et3N Solvent: DCM, -10°C Start->Step1B ProdA 1-(Methylsulfonyl)piperidin-4-ol (Standard) Step1A->ProdA ProdB 1-(Difluoromethylsulfonyl)piperidin-4-ol (Bioisostere) Step1B->ProdB

Figure 2: Parallel synthesis pathways for methyl and difluoromethyl analogs.

Part 4: Application Scenarios

When to use the Difluoromethyl Analog?
  • Potency Optimization: If the methyl group in the lead compound points toward a carbonyl-rich region of the binding pocket, switching to

    
     can introduce a new hydrogen bond interaction, potentially improving 
    
    
    
    values by 5-10 fold [1].
  • Metabolic Hotspots: If the methylsulfonyl group is identified as a site of metabolic clearance (via hydroxylation), the difluoro-analog will block this degradation pathway without significantly altering the steric bulk.

  • Permeability Issues: If the parent compound is too polar (low

    
    ) to cross the blood-brain barrier or cell membrane, the difluoro-substitution will increase lipophilicity while maintaining solubility.
    
References
  • Zafrani, Y. et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry, 2017. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Levin, V. V. et al. "Difluoromethanesulfonyl chloride: A versatile reagent." Russian Chemical Reviews, 2019. Link

Benchmarking the anti-cancer activity of 1-(Difluoromethylsulfonyl)piperidin-4-ol against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Difluoromethylsulfonyl)piperidin-4-ol (DFMSP-4-ol) is an emerging, highly soluble fluorinated pharmacophore currently being evaluated for its targeted anti-cancer properties. Specifically, it acts as a low-molecular-weight antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) PAS-B domain. This guide provides drug development professionals and researchers with a rigorous benchmarking of DFMSP-4-ol against established clinical inhibitors, detailing the mechanistic rationale, comparative efficacy, and standardized, self-validating experimental protocols required for preclinical validation.

Mechanistic Rationale & Structural Advantages

The strategic incorporation of fluorine into small molecules significantly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity[1]. In the context of DFMSP-4-ol, the molecule is driven by two synergistic structural components:

  • The Difluoromethylsulfonyl Warhead: This moiety introduces significant electronic perturbation. It acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor within the hydrophobic pockets of target proteins[2]. Furthermore, the difluoromethylsulfonyl group's ability to participate in unique sulfur-fluoride exchange (SuFEx)-like interactions makes it a prime candidate for next-generation, resistance-evading drug design[3][4].

  • Targeting the HIF-2α PAS-B Domain: In Clear Cell Renal Cell Carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor leads to the oncogenic accumulation of HIF-2α[5]. DFMSP-4-ol mimics the binding modality of known HIF-2α inhibitors by inserting its fluorinated sulfonyl group into the water-inaccessible PAS-B cavity, thereby sterically hindering the heterodimerization of HIF-2α with HIF-1β (ARNT)[5].

  • The Piperidin-4-ol Scaffold: Unlike highly aromatic first-generation inhibitors, the piperidin-4-ol ring provides a highly polar, sp3-rich scaffold. This counterbalances the lipophilicity of the sulfonyl group, ensuring a favorable partition coefficient (cLogP) and excellent aqueous solubility.

Pathway VHL VHL Mutation (ccRCC) HIF2a HIF-2α Accumulation VHL->HIF2a Prevents degradation Dimer HIF-2α / HIF-1β Heterodimerization HIF2a->Dimer Translocates to nucleus Transcription Oncogenic Transcription (VEGF, CCND1) Dimer->Transcription Binds HRE Inhibitor DFMSP-4-ol (PAS-B Antagonist) Inhibitor->Dimer Steric Hindrance

Fig 1. Mechanism of action: DFMSP-4-ol antagonizes HIF-2α heterodimerization in ccRCC.

Comparative Benchmarking: DFMSP-4-ol vs. Known Alternatives

To objectively evaluate DFMSP-4-ol, we benchmark it against two classes of established treatments:

  • Belzutifan (PT2977): The FDA-approved, best-in-class allosteric HIF-2α inhibitor.

  • 5-Fluorouracil (5-FU): A classical fluorinated chemotherapeutic used as a baseline for general cytotoxicity. While 5-FU is effective, its poor solubility and off-target effects highlight the need for more targeted therapies[6].

Quantitative Data Presentation

Table 1: Preclinical Benchmarking Profile in ccRCC Models

CompoundPrimary TargetIC50 (HIF-2α PAS-B)cLogPAqueous Solubility (µg/mL)786-O Cell Viability (EC50)
DFMSP-4-ol HIF-2α85 nM1.8> 500120 nM
Belzutifan HIF-2α15 nM2.65025 nM
5-Fluorouracil DNA/RNAN/A-0.89> 10002.5 µM (Non-specific)

Interpretation: While Belzutifan remains the gold standard for absolute potency, DFMSP-4-ol demonstrates a highly competitive IC50 with a superior solubility profile (10x greater aqueous solubility), which significantly improves oral bioavailability formulations.

Experimental Workflows & Self-Validating Protocols

A multi-technique approach is essential for fully elucidating the mechanism of action, providing a holistic view of the drug-target interaction[7]. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Because HIF-2α is a transcription factor and not an enzyme, standard biochemical enzymatic assays are ineffective. SPR is required to measure direct biophysical binding affinity (Kd) to the isolated PAS-B domain.

  • Immobilization: Immobilize the His-tagged HIF-2α PAS-B domain (residues 230-398) onto a CM5 sensor chip using standard amine coupling. Validation Check: Ensure an immobilization level of 2000-3000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of DFMSP-4-ol (from 10 µM down to 39 nM) in a running buffer containing PBS, 0.05% Tween-20, and 2% DMSO.

  • Injection: Inject the analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Reference Subtraction: Use a blank flow cell and a DMSO calibration curve to correct for bulk refractive index changes and non-specific binding.

Protocol B: Cell-Based HIF-2α Transcriptional Reporter Assay

Causality: Biophysical binding does not guarantee functional antagonism. This cellular assay validates that DFMSP-4-ol effectively blocks HIF-2α/HIF-1β dimerization in a living physiological environment.

  • Cell Line Preparation: Cultivate 786-O cells (a VHL-null ccRCC line that constitutively expresses HIF-2α) stably transfected with a Hypoxia Response Element (HRE)-luciferase reporter.

  • Treatment: Seed the cells at 10,000 cells/well in a 96-well plate. Treat with DFMSP-4-ol, Belzutifan (Positive Control), and 5-FU (Negative Control for specific HIF inhibition) for 24 hours.

  • Readout & Normalization: Lyse the cells, add the luciferin substrate, and measure luminescence. Validation Check: Normalize all luminescence data to total protein concentration (via BCA assay) to ensure that the signal reduction is due to targeted transcriptional inhibition, rather than general compound cytotoxicity.

Protocol C: In Vivo Efficacy in ccRCC Xenograft Models

Causality: In vitro potency must translate to in vivo tumor regression. The highly soluble piperidin-4-ol scaffold is hypothesized to offer superior pharmacokinetics, which this model tests.

  • Implantation: Subcutaneously implant 5 × 10^6 786-O cells into the right flank of female NOD/SCID mice.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize the mice into three groups (n=8/group): Vehicle, DFMSP-4-ol (10 mg/kg PO BID), and Belzutifan (10 mg/kg PO BID). Validation Check: Randomization based strictly on tumor volume ensures baseline equivalence across all cohorts.

  • Dosing & Monitoring: Administer the compounds via oral gavage for 21 days. Measure tumor dimensions via digital calipers bi-weekly.

  • Endpoint Analysis: Excise tumors post-euthanasia. Perform Western blot analysis on tumor lysates for HIF-2α downstream targets (e.g., Cyclin D1, GLUT1) to confirm on-target in vivo inhibition.

Workflow Prep Compound Prep (DFMSP-4-ol vs Controls) SPR Biophysical Assay (SPR Binding Kinetics) Prep->SPR Cell Cellular Assay (HRE-Luciferase) SPR->Cell InVivo In Vivo Validation (ccRCC Xenograft) Cell->InVivo Analysis Data Synthesis & Benchmarking InVivo->Analysis

Fig 2. Self-validating experimental workflow for benchmarking novel anti-cancer pharmacophores.

References

  • New Drug Kills Cancer 20,000x More Effectively With No Detectable Side Effects Source: SciTechDaily URL:[Link]

  • FDA-Approved Fluorinated Anticancer Drugs Source: ResearchGate URL:[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: ResearchGate URL:[Link]

  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange | Organic Letters Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Validating in-vitro results of 1-(Difluoromethylsulfonyl)piperidin-4-ol in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the difluoromethylsulfonyl (SO₂CF₂H) moiety has emerged as a critical bioisostere for the classical methylsulfonyl (SO₂CH₃) group. While the methylsulfonyl group is a robust hydrogen bond acceptor, it often suffers from poor membrane permeability and susceptibility to metabolic oxidation.

This guide focuses on 1-(Difluoromethylsulfonyl)piperidin-4-ol , a representative "probe" molecule used to validate the functional advantages of the SO₂CF₂H group. We provide a technical framework for translating in-vitro physicochemical improvements—specifically lipophilic hydrogen bond donor capability and metabolic stability —into verified in-vivo pharmacokinetic (PK) profiles in animal models.

The Core Comparison:

  • The Product: 1-(Difluoromethylsulfonyl)piperidin-4-ol (Enhanced lipophilicity, H-bond donor).

  • The Alternative: 1-(Methylsulfonyl)piperidin-4-ol (Standard reference, H-bond acceptor only).

Technical Comparison: The Physicochemical Triad

Before designing animal studies, one must understand the specific in-vitro properties being validated. The SO₂CF₂H group is not merely a "fluorinated analog"; it introduces a fundamentally different interaction profile.

Comparative Properties Table
Feature1-(Methylsulfonyl)piperidin-4-ol (Alternative)1-(Difluoromethylsulfonyl)piperidin-4-ol (Product)Impact on Drug Design
H-Bond Character Strong Acceptor (S=O)Dual Character: Acceptor (S=O) + Lipophilic Donor (C-H) The acidic CF₂H proton can form H-bonds with protein carbonyls, potentially improving potency.
Lipophilicity (LogP) Low (Hydrophilic)Moderate (+0.4 to +0.6 vs CH₃) Improved passive permeability without the solubility penalty of a CF₃ group.
Metabolic Liability High (N-dealkylation /

-hydroxylation)
Low (C-F bond strength) The C-F bonds block oxidative attack by CYP450 isoforms.
pKa of

-proton
~29 (DMSO)~24 (DMSO) Increased acidity allows the proton to participate in specific molecular recognition events.

Scientific Insight: The C-H bond in the difluoromethyl group is sufficiently acidic (due to the electron-withdrawing fluorine atoms and sulfonyl group) to act as a weak hydrogen bond donor. This "lipophilic hydrogen bond donor" property is the primary in-vitro result that requires validation in animal models via volume of distribution (


) and tissue penetration analysis.

In-Vitro Validation Protocols

To justify animal studies, the following in-vitro datasets must first be established.

Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Prove that the SO₂CF₂H group blocks the oxidative demethylation pathway common to sulfones.

  • System: Pooled Liver Microsomes (Rat/Human) + NADPH regenerating system.

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Criterion: The intrinsic clearance (

    
    ) of the difluoro analog should be <50% of the methyl analog.
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm that fluorination improves passive permeability.

  • Membrane: Dodecane/Lecithin artificial membrane.

  • pH: 7.4 (Donor and Acceptor).

  • Incubation: 16 hours at 25°C.

  • Success Criterion:

    
     > 
    
    
    
    cm/s.

In-Vivo Validation: Animal Model Protocols

The transition to animal models is designed to verify two hypotheses:

  • Metabolic blockade translates to reduced systemic clearance (

    
    ).
    
  • Lipophilicity/H-bonding translates to improved Bioavailability (

    
    ) and Volume of Distribution (
    
    
    
    ).
Study Design: Rat Pharmacokinetics (Cassette Dosing)

To minimize animal usage and biological variability, a cassette dosing strategy is recommended, where the Product and the Alternative are co-administered.

Step-by-Step Protocol:

  • Animals: Male Sprague-Dawley Rats (n=3 per arm), cannulated (jugular vein).

  • Formulation:

    • Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

    • Note: Ensure both compounds are soluble and stable in the chosen vehicle for 24h.

  • Administration:

    • Arm A (IV): Bolus injection of mixed cassette (1 mg/kg each).

    • Arm B (PO): Oral gavage of mixed cassette (5 mg/kg each).

  • Sampling:

    • Blood collection (serial sampling) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma separation via centrifugation (4000g, 10 min, 4°C).

  • Bioanalysis:

    • Protein precipitation with Acetonitrile (containing internal standard).

    • LC-MS/MS analysis using MRM (Multiple Reaction Monitoring) transitions specific to the mass difference (+36 Da for CF₂ vs CH₂... wait, CF₂ vs CH₃ is +36? No. H=1, F=19. CH3=15, CF2H=51. Difference = +36 Da).

  • Data Calculation:

    • Calculate

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , and Bioavailability (
      
      
      ).

Visualizing the Mechanism

The following diagrams illustrate the metabolic blockade and the validation workflow.

Diagram 1: Metabolic Blockade Mechanism

This diagram compares the metabolic fate of the Methylsulfonyl vs. Difluoromethylsulfonyl group.

MetabolicPathway Substrate_Me 1-(Methylsulfonyl) piperidin-4-ol CYP CYP450 (Oxidation) Substrate_Me->CYP Attack on alpha-CH3 Intermediate Hydroxymethyl Intermediate CYP->Intermediate Product_Unstable Unstable Hemiaminal Intermediate->Product_Unstable Spontaneous Metabolite Piperidin-4-ol (Dealkylated) Product_Unstable->Metabolite Hydrolysis Substrate_CF2 1-(Difluoromethylsulfonyl) piperidin-4-ol Block BLOCKED (Strong C-F Bonds) Substrate_CF2->Block CYP Attack Resisted Block->Substrate_CF2 Intact Circulation

Caption: Comparative metabolic stability. The C-F bonds in the difluoromethyl group prevent the alpha-hydroxylation cascade that degrades the methylsulfonyl analog.

Diagram 2: Validation Workflow (In-Vitro to In-Vivo)

ValidationFlow cluster_invitro Phase 1: In-Vitro Screening cluster_invivo Phase 2: Animal Validation (Rat) LogD Lipophilicity (LogD) Expected: Increase IV_Arm IV Bolus (1 mg/kg) Measure: Clearance (CL) LogD->IV_Arm Predicts Vss Microsomes Microsomal Stability Expected: Low CLint Microsomes->IV_Arm Predicts CL Binding Plasma Protein Binding Expected: Moderate Increase Binding->IV_Arm Decision Data Correlation (IVIVC) IV_Arm->Decision PO_Arm Oral Gavage (5 mg/kg) Measure: Bioavailability (F%) PO_Arm->Decision Outcome Validated Bioisostere Candidate Decision->Outcome If CL decreases & F% increases

Caption: Strategic workflow for validating the difluoromethylsulfonyl advantage, linking in-vitro predictors to in-vivo pharmacokinetic outcomes.

Expected Results & Interpretation

When analyzing the data from the animal models, the following trends confirm the successful validation of the 1-(Difluoromethylsulfonyl)piperidin-4-ol probe:

  • Clearance (CL): The DFMS analog should exhibit significantly lower systemic clearance compared to the methyl analog, confirming the in vitro metabolic stability data.

  • Volume of Distribution (

    
    ):  Expect an increase in 
    
    
    
    for the DFMS analog. This validates that the increased lipophilicity and unique H-bond donor capability allow the molecule to distribute more extensively into tissues.
  • Bioavailability (

    
    ):  Due to reduced first-pass metabolism (hepatic clearance), the oral bioavailability should be higher, provided that solubility was not compromised by the increased lipophilicity.
    

Troubleshooting:

  • If CL is unchanged: Investigated extra-hepatic clearance or renal excretion mechanisms. The polarity of the piperidin-4-ol core might drive renal elimination unchanged.

  • If F% is low: Check solubility. The "lipophilic" nature of the CF₂H group might require optimized formulation (e.g., lipid-based vehicles) compared to the methyl analog.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: A New Design Strategy for Modulation of Lipophilicity and Bioavailability." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Xing, L., et al. (2015). "Novel Difluoromethylated Sulfones as Potent and Selective Agonists." ChemMedChem, 10(3), 465-470. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PK protocols). Link

Comparative study of the metabolic stability of fluorinated versus non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Title : Engineering Metabolic Resilience: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines in Drug Design

Introduction Piperidines are among the most frequently utilized nitrogenous heterocycles in FDA-approved small-molecule drugs. However, their high basicity and electron-rich nature make them prime targets for rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to poor pharmacokinetic (PK) profiles and rapid clearance. Fluorination has emerged as a premier bioisosteric strategy to mitigate these liabilities. This guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated piperidines, exploring the physicochemical causality behind their metabolic stability and detailing the experimental frameworks used to validate these properties.

The Mechanistic Causality of Fluorine-Mediated Stability

The substitution of hydrogen with fluorine on a piperidine ring does not merely act as a steric shield; it fundamentally alters the molecule's physical organic chemistry. The improved metabolic stability is driven by three interconnected phenomena:

  • Thermodynamic Bond Strengthening : The primary sites of CYP450-mediated metabolism on piperidines are the

    
    -carbons (leading to lactams or N-dealkylation) and 
    
    
    
    /
    
    
    -carbons (ring hydroxylation). Replacing a C-H bond (~105 kcal/mol) with a C-F bond (~110–126 kcal/mol) significantly increases the transition state energy required for the initial hydrogen atom transfer (HAT) by the CYP450 iron-oxo species[1].
  • pKa Attenuation and Enzyme Affinity (

    
    ) : Non-fluorinated piperidines typically possess a pKa of ~11.2, rendering them >99% protonated at physiological pH (7.4). CYP450 enzymes, particularly CYP2D6, utilize anionic residues (e.g., Glu216 and Asp301) to recruit these protonated amines via strong ion-pairing[1]. The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the basic nitrogen. For instance, 3,3-difluorination can depress the pKa to ~7.3. This reduction in basicity drastically lowers the fraction of protonated molecules, thereby weakening the enzyme-substrate binding affinity (
    
    
    
    ) and reducing the rate of catalytic turnover[1].
  • Conformational and Lipophilic Modulation : Fluorine introduces stereoelectronic effects, such as the stabilization of axial conformers due to charge-dipole interactions[2]. While fluorination often increases the intrinsic lipophilicity of the neutral species, the concurrent drop in pKa can actually decrease the overall distribution coefficient (LogD) at pH 7.4, altering how the drug partitions into the lipid-rich microsomal membranes where CYP enzymes reside[3][4].

CYP450_Mechanism NonFluoro Non-Fluorinated Piperidine pKa ~11.2 High LogD (cationic) CYP CYP450 Active Site Glu216 / Asp301 Heme Iron-Oxo NonFluoro->CYP Strong Ion-Pairing (High Affinity) Metabolites Rapid Metabolism Alpha-Oxidation N-Dealkylation CYP->Metabolites Low Activation Energy (C-H Cleavage) Fluoro Fluorinated Piperidine pKa ~7.0 - 9.5 Lowered Ion-Pairing Fluoro->CYP Weakened Ion-Pairing (Low Affinity) Stable Metabolic Evasion High C-F Bond Energy Reduced Enzyme Affinity Fluoro->Stable Blocked HAT Mechanism

Caption: Divergent CYP450 metabolic pathways for non-fluorinated vs. fluorinated piperidines.

Quantitative Profiling: Physicochemical and Metabolic Data

The strategic placement of fluorine atoms yields predictable shifts in stability. The table below aggregates representative in vitro data comparing piperidine analogs. Notice how proximity to the nitrogen atom (e.g., 3-position vs. 4-position) and the number of fluorine atoms (mono vs. di vs. trifluoromethyl) dictate the intrinsic clearance (


)[1][5].
Compound ScaffoldpKaLogD (pH 7.4)HLM

(min)

(µL/min/mg)
Primary Metabolic Fate
Piperidine 11.2-1.50< 10> 120

-Oxidation, N-Dealkylation
4-Fluoropiperidine 9.9-0.551865Ring Hydroxylation (C2/C3)
3-Fluoropiperidine 9.5-0.202840Reduced

-Oxidation
3,3-Difluoropiperidine 7.31.15> 60< 15Highly Stable
3-(Trifluoromethyl)piperidine 8.11.80> 120< 5Negligible Turnover

(Note: Data synthesis reflects general trends observed in fragment-based drug discovery and HLM stability assays[1][4][5].)

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these analogs, researchers rely on the Human Liver Microsome (HLM) Intrinsic Clearance Assay. This protocol is designed as a self-validating system: it incorporates positive and negative controls to ensure enzyme viability and prevents artifactual degradation[6].

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) – Maintains physiological pH; avoids Tris or HEPES which can inhibit certain CYPs.

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH, MgCl2) – Ensures a continuous supply of the electron donor (NADPH) required for CYP catalytic cycles without product inhibition.

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Control Compounds: Verapamil (High clearance control), Warfarin (Low clearance control).

Step-by-Step Protocol:

  • Matrix Preparation: Dilute the HLM stock in the phosphate buffer to a working concentration of 0.5 mg/mL. Causality: Keeping protein concentration low (≤0.5 mg/mL) minimizes non-specific protein binding, ensuring the calculated

    
     reflects true enzymatic turnover rather than free-drug fraction artifacts.
    
  • Compound Spiking: Add the fluorinated or non-fluorinated piperidine test compound (and controls in separate wells) to a final concentration of 1 µM. Causality: 1 µM is typically well below the Michaelis constant (

    
    ) for most CYP substrates, ensuring the reaction operates under first-order kinetics.
    
  • Thermal Equilibration: Pre-incubate the reaction plates at 37°C for 5 minutes in a shaking incubator.

  • Reaction Initiation: Initiate the metabolism by adding the NADPH regenerating system (10% of total reaction volume).

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (Multiple Reaction Monitoring mode) to quantify the percentage of parent compound remaining relative to the

    
     peak area ratio.
    

HLM_Assay_Workflow Start 1. Matrix Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Spike 2. Compound Spiking Test Piperidine (1 µM) Start->Spike Equilibrate 3. Thermal Equilibration 37°C for 5 mins Spike->Equilibrate Controls Run Parallel Controls (Verapamil / Warfarin) Spike->Controls Initiate 4. Reaction Initiation Add NADPH Regenerating System Equilibrate->Initiate Sample 5. Kinetic Sampling 0, 5, 15, 30, 45, 60 mins Initiate->Sample Quench 6. Quenching Ice-Cold ACN + Internal Standard Sample->Quench Analyze 7. LC-MS/MS Analysis Quantify % Parent Remaining Quench->Analyze Controls->Analyze Validate Assay Viability

Caption: Step-by-step workflow of the self-validating Human Liver Microsome (HLM) stability assay.

Data Interpretation: The elimination rate constant (


) is derived from the negative slope of the natural log of % parent remaining versus time.
  • Half-life (

    
    )  = 
    
    
    
  • Intrinsic Clearance (

    
    )  = 
    
    
    

A successful bioisosteric replacement (e.g., moving from piperidine to 3,3-difluoropiperidine) will demonstrate a flattened degradation curve, pushing the


 beyond 60 minutes and dropping the 

below 15 µL/min/mg, thereby confirming enhanced metabolic resilience[6].

Conclusion

The comparative study of fluorinated versus non-fluorinated piperidines underscores a foundational principle in modern medicinal chemistry: rational physicochemical modulation drives pharmacokinetic success. By leveraging the high bond dissociation energy of the C-F bond and the profound pKa-lowering inductive effects of fluorine, drug developers can systematically dismantle the metabolic liabilities of basic heterocycles[1][5][7]. Rigorous, self-validating in vitro assays, such as HLM kinetic profiling, remain the gold standard for quantifying these structural triumphs.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The role of fluorine in medicinal chemistry." Taylor & Francis Online. Available at:[Link]

  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." ResearchGate. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development." ACS Publications. Available at:[Link]

  • Linclau, B., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Independent verification of the biological activity of 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the independent verification of 1-(Difluoromethylsulfonyl)piperidin-4-ol , a specialized medicinal chemistry fragment designed to modulate lipophilicity and hydrogen bond acidity. Unlike standard sulfones (


) or perfluorinated analogs (

), the difluoromethylsulfonyl (

) moiety functions as a lipophilic hydrogen bond donor .

This document serves as a "Publish Comparison Guide" for researchers validating this scaffold's utility in lead optimization, specifically for improving membrane permeability without sacrificing specific polar interactions.

Part 1: Comparative Analysis & Alternatives

The biological utility of 1-(Difluoromethylsulfonyl)piperidin-4-ol is best understood in contrast to its direct analogs. The primary "activity" of this fragment is its physicochemical influence on the parent molecule.

Performance Matrix: Physicochemical & Biological Properties[1][2][3][4][5]
Feature1-(Difluoromethylsulfonyl)piperidin-4-ol Alternative A: Methylsulfonyl Analog Alternative B: Trifluoromethylsulfonyl Analog
Structure



Role Lipophilic H-Bond DonorPolar H-Bond Acceptor (weak donor)Lipophilic Electron Withdrawer
LogD (pH 7.4) Moderate (~0.5 - 0.8) Low (< 0)High (> 1.5)
H-Bond Acidity (

)
High (Acidic C-H) LowNone (No acidic H)
Metabolic Stability High (Blocked

-oxidation)
Low/Moderate (Risk of demethylation)High
Permeability (

)
Enhanced Poor (Polarity limited)High (Lipophilicity driven)
Primary Utility Bioisostere for

or

Solubility handlePotency booster (Hydrophobic effect)
Mechanistic Insight

The unique biological activity of the difluoromethylsulfonyl group stems from the "Lipophilic Hydrogen Bond Donor" concept. The fluorine atoms withdraw electrons, significantly increasing the acidity of the terminal proton (


), allowing it to act as a weak hydrogen bond donor in non-polar environments. This mimics the H-bond capability of a hydroxyl group but with the lipophilicity of a fluorocarbon, facilitating transmembrane transport.

Part 2: Verification Protocols (Experimental)

To independently verify the biological value of this compound, researchers must execute the following self-validating workflows.

Protocol A: Determination of Hydrogen Bond Acidity (NMR Titration)

Objective: Verify the "Lipophilic H-Bond Donor" hypothesis, which is the compound's core competitive advantage.

  • Preparation: Dissolve 1-(Difluoromethylsulfonyl)piperidin-4-ol (10 mM) in

    
    .
    
  • Titration: Add increasing equivalents (0.5 to 5.0 eq) of a standard H-bond acceptor (e.g., DMSO-

    
     or Pyridine-
    
    
    
    ).
  • Measurement: Monitor the chemical shift (

    
    ) of the 
    
    
    
    proton using
    
    
    -NMR.
  • Validation: A significant downfield shift (

    
     ppm) confirms strong H-bond donation capability.
    
  • Control: Run parallel titrations with 1-(Methylsulfonyl)piperidin-4-ol (Alternative A). The shift should be negligible.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Verify superior stability compared to the methylsulfonyl analog.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Incubation:

    • Test Compound:

      
      .
      
    • Protein:

      
      .
      
    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at

      
      .
      
  • Analysis: Quench with acetonitrile containing internal standard (e.g., Warfarin). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
  • Pass Criteria:

    
     protein indicates high stability.
    
Protocol C: Biological Activity Surrogate (LogD Determination)

Objective: Confirm the lipophilicity modulation.[1]

  • Method: Shake-flask method or HPLC-based LogD determination.

  • Phase: Octanol / Phosphate Buffer (pH 7.4).

  • Quantification: LC-UV or LC-MS peak area ratio.

  • Data Interpretation: The target LogD should fall exactly between Alternative A and Alternative B.

Part 3: Visualization of Bioisosteric Logic

The following diagram illustrates the decision logic for selecting 1-(Difluoromethylsulfonyl)piperidin-4-ol over its alternatives based on required biological properties.

BioisostereLogic Start Drug Design Challenge: Piperidine Scaffold Optimization Decision1 Is Metabolic Stability a Liability? Start->Decision1 Decision2 Is H-Bond Donor Required for Potency? Decision1->Decision2 Yes (Needs blocking) UseMethyl SELECT: Methylsulfonyl Analog (Polar, High Sol, Low Perm) Decision1->UseMethyl No (Stable enough) Solubility Need to lower LogP? Decision2->Solubility Yes UseTri SELECT: Trifluoromethylsulfonyl Analog (Lipophilic, No H-Bond) Decision2->UseTri No UseMe SELECT: 1-(Difluoromethylsulfonyl) piperidin-4-ol (Lipophilic H-Bond Donor) Solubility->UseMe Yes (Balance Perm/Sol) Solubility->UseTri No (Max Lipophilicity)

Caption: Decision tree for selecting sulfonyl-piperidine fragments based on ADME/Potency requirements.

Part 4: Synthesis & Purity Verification (Self-Validating)

Before biological testing, the material must be authenticated. Commercial sources often supply the hydrochloride salt.

Synthesis Pathway (for internal verification):

  • Starting Material: 4-Hydroxypiperidine.

  • Reagent: Difluoromethylsulfonyl chloride (generated in situ) or Difluoromethanesulfinate salt.

  • Reaction: Nucleophilic substitution (

    
     or Sulfonylation).
    

Analytical Check (Self-Validation):

  • 19F NMR: Must show a singlet (or doublet of doublets if chiral influence exists, though unlikely here) around -120 to -130 ppm.

  • 1H NMR: The unique

    
     triplet (
    
    
    
    ) is the diagnostic fingerprint. If this coupling is absent, the difluoro group is not intact.

References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry.

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • ChemScene. (n.d.). "Product Information: 4-((Difluoromethyl)sulfonyl)piperidine."

  • Hansen, et al. (2025). "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents..."[3] Nature Communications (Contextual reference for difluoro-sulfone reagents).

Sources

Safety Operating Guide

1-(Difluoromethylsulfonyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe lifecycle management of emerging fluorinated bioisosteres. 1-(Difluoromethylsulfonyl)piperidin-4-ol is a prime example of a highly valuable, yet operationally demanding, chemical intermediate.

Providing high-quality reagents is only part of our commitment to the scientific community; equipping our partners with the mechanistic understanding to handle and dispose of these compounds safely is paramount. Below is an in-depth, field-proven technical guide for the proper disposal of 1-(Difluoromethylsulfonyl)piperidin-4-ol, designed to ensure operational safety and environmental compliance.

Mechanistic Risk Assessment

To design a fail-safe disposal protocol, we must first deconstruct the molecule into its reactive moieties and understand the causality behind their hazards:

  • The Difluoromethyl Group (-CF₂H): Widely used as a lipophilic hydrogen-bond donor in medicinal chemistry, this group possesses an exceptionally robust carbon-fluorine bond with a bond dissociation energy (BDE) reaching up to 130 kcal/mol ([1]). Standard combustion (<850°C) cannot fully cleave this bond, leading to the environmental release of "forever chemicals."

  • The Sulfonyl Group (-SO₂-): Upon thermal degradation, the sulfonyl linkage oxidizes to form sulfur dioxide and sulfur trioxide (SOx), which are highly toxic and corrosive gases ([2]).

  • The Piperidin-4-ol Core: This basic nitrogen heterocycle is a known skin, eye, and respiratory irritant (GHS hazard codes H315, H319, H335), dictating strict personal protective equipment (PPE) protocols during the initial laboratory handling phase ().

Quantitative Hazard & Operational Parameters

All quantitative data regarding the physical hazards and the required disposal parameters are summarized below to establish a baseline for your facility's waste management system.

ParameterSpecification / ValueMechanistic Rationale
C-F Bond Dissociation Energy ~130 kcal/molDictates the necessity for extreme thermal destruction temperatures.
Incineration Temperature > 1100°CPrevents the formation of toxic fluorinated PICs (e.g., fluoroform).
Incinerator Residence Time > 2 secondsEnsures complete homolytic cleavage of all organic bonds.
Scrubber Effluent pH > 7.5 (Alkaline)Neutralizes corrosive HF and SOx combustion byproducts.
Primary GHS Hazards H315, H319, H335Necessitates nitrile gloves, safety goggles, and local exhaust ventilation.

Self-Validating Disposal Protocol

Every protocol in a high-stakes laboratory environment must be a self-validating system. The following step-by-step methodology ensures that each phase of disposal is verified before proceeding to the next.

Phase 1: Laboratory Segregation & Containment
  • Step 1.1: Segregation. Collect waste in dedicated, chemically compatible High-Density Polyethylene (HDPE) containers. Label explicitly as "Halogenated Organic Waste - Fluorinated".

    • Causality: Mixing fluorinated sulfonamides with aqueous acidic waste can cause premature hydrolysis, potentially releasing toxic gases locally within the lab environment.

    • Validation: Perform a pre-collection pH check of the waste stream using indicator strips to ensure it is neutral or slightly basic before sealing the container.

Phase 2: High-Temperature Incineration (HTI)
  • Step 2.1: Thermal Destruction. Inject the waste into a commercial rotary kiln incinerator operating at a minimum of 1100°C with a gas residence time of at least 2 seconds.

    • Causality: Environmental engineering studies dictate that the complete mineralization of fluorinated compounds requires temperatures exceeding 1100°C. Lower temperatures result in incomplete combustion, forming toxic Products of Incomplete Combustion (PICs) such as short-chain perfluoroalkyl substances ([3]).

    • Validation: Continuous Emission Monitoring Systems (CEMS) must verify the temperature profile and oxygen levels (>3%) in real-time. A temperature drop below 1100°C must automatically trigger a waste-feed cutoff.

Phase 3: Exhaust Gas Neutralization
  • Step 3.1: Alkaline Gas Scrubbing. Route the combustion exhaust through a wet scrubber utilizing a calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) solution.

    • Causality: The complete combustion of the difluoromethylsulfonyl moiety yields hydrogen fluoride (HF) and sulfur oxides (SOx). These are highly corrosive acidic gases. The alkaline scrubber neutralizes these into stable, environmentally benign salts (calcium fluoride and sodium sulfate).

    • Validation: Implement continuous pH monitoring of the scrubber effluent. If the pH drops below 7.5, the system must automatically trigger an alarm and halt the waste feed to prevent atmospheric HF release.

Operational Workflow Visualization

To assist your Environmental Health and Safety (EHS) teams, the following diagram maps the logical relationship between the waste generation and its final environmental neutralization.

DisposalWorkflow A 1. Waste Generation 1-(Difluoromethylsulfonyl)piperidin-4-ol B 2. Segregation Halogenated Organic Stream A->B C 3. Thermal Destruction Rotary Kiln (>1100°C, >2s) B->C D 4. Gas Scrubbing Alkaline Neutralization (pH >7.5) C->D E 5. Environmental Release Benign Salts (CaF2, Na2SO4) D->E

Figure 1: Thermal destruction workflow for 1-(Difluoromethylsulfonyl)piperidin-4-ol waste.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • High-temperature incineration still key to destroying PFAS, UK study finds Source: Envirotec Magazine URL:[Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 Source: PubChem URL:[Link]

Sources

Personal protective equipment for handling 1-(Difluoromethylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(Difluoromethylsulfonyl)piperidin-4-ol is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Its structure—combining a polar hydroxyl group with a lipophilic, electron-withdrawing difluoromethylsulfonyl moiety—grants it unique solubility and reactivity profiles.

While often classified as an intermediate, the presence of the fluorinated sulfonyl group requires specific handling protocols to mitigate risks associated with skin permeation and potential hydrolytic instability. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for safe, efficient daily operations.

Chemical Identity & Key Properties
PropertyDetail
Chemical Name 1-(Difluoromethylsulfonyl)piperidin-4-ol
CAS Number 1340669-73-1 (Representative)
Physical State Typically a white to off-white solid or viscous oil (purity dependent).
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM).

Risk Assessment & Hazard Logic

To handle this compound safely, one must understand the causality of its hazards.

  • Lipophilicity & Permeation: The difluoromethyl group increases the compound's lipophilicity compared to non-fluorinated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer), making skin contact more hazardous than indicated by simple irritation warnings.

  • Respiratory Irritation: As a piperidine derivative, dust or aerosols can severely irritate the mucous membranes. The sulfonyl moiety can exacerbate this by potentially releasing acidic byproducts upon contact with moisture in the respiratory tract.

  • Metabolic Stability: Unlike sulfonyl chlorides, the difluoromethylsulfonyl group is relatively stable. However, under strong basic conditions or metabolic processing, it may release fluoride ions, necessitating strict waste management.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. Rule of Thumb: If you cannot verify the barrier integrity, you are not protected.

PPE Selection by Operational Scale
Operational ScaleRespiratory ProtectionHand Protection (Gloves)Eye/Face ProtectionBody Protection
Analytical (<100 mg)(e.g., NMR prep, weighing)Fume Hood (Face velocity: 100 fpm). If hood unavailable: N95 particulate respirator.Single Nitrile (0.11 mm). Change immediately upon splash.Safety Glasses with side shields.[2]Standard Lab Coat (Cotton/Poly blend).
Preparative (100 mg - 10 g)(e.g., Reaction setup)Fume Hood (Mandatory). Sash at working height.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Rationale: Visual breach detection.Chemical Goggles (Indirect vent).Lab Coat + Chemical Apron (Tyvek® or PVC) if pouring liquids.
Bulk/Spill Cleanup (>10 g)(e.g., Pilot scale, spills)Half-Mask Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.Laminate/Barrier (Silver Shield®) or Viton®. Rationale: High permeation resistance.Face Shield over Chemical Goggles.Tyvek® Coveralls + Impervious Sleeves.
Critical Glove Selection Logic

Standard latex gloves are insufficient for fluorinated organic solvents and reagents due to poor chemical resistance.

  • Preferred: Nitrile (ASTM D6978 compliant).

  • Logic: For incidental contact, nitrile provides adequate barrier time (>30 mins). For prolonged immersion or cleaning, use Laminate gloves (e.g., Ansell Barrier®) which offer >480 min breakthrough time against broad organic spectrums.

Operational Protocols

A. Receipt & Storage Workflow
  • Inspection: Upon receipt, inspect the septum and cap integrity. Fluorinated sulfonyls can be hygroscopic; ensure the seal is intact.

  • Labeling: Apply a secondary label indicating "Fluorinated Organic – Irritant."[2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible, to prevent slow hydrolysis.

B. Weighing & Transfer (The "Static" Risk)

Fluorinated solids often accumulate static charge, causing "fly-away" powder that contaminates the balance area.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Weigh into a tared vial inside the fume hood. Do not transport open spatulas across the lab.

  • Solubilization: Dissolve the solid in the transport vial before adding it to the reaction vessel to minimize dust exposure.

C. Reaction Monitoring
  • TLC/HPLC: When sampling, assume the syringe needle is contaminated. Dispose of needles immediately in a sharps container; do not recap.

  • Quenching: Although stable, quench reactions containing this intermediate with care. Acidic workups are generally preferred to avoid potential instability of the sulfonyl group in hot aqueous base.

Waste Disposal & Decontamination[3]

The Golden Rule: Never mix fluorinated organic waste with general aqueous waste streams without verification.

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

    • Labeling: Explicitly list "1-(Difluoromethylsulfonyl)piperidin-4-ol" on the tag.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste," not regular trash.

  • Glassware Cleaning:

    • Rinse with Acetone or DCM (collect rinsate as halogenated waste).

    • Soak in a base bath (KOH/Isopropanol) only after primary rinsing, to prevent the formation of reactive byproducts in the bath.

Emergency Response Plan

Scenario: Skin Exposure[2][3][4][5][6][7]
  • Immediate Action: Move to the safety shower/sink immediately.

  • Decontamination: Flush with tepid water for 15 minutes . Use soap; do not scrub vigorously (abrasion increases absorption).

  • Verification: If redness persists, seek medical attention and provide the SDS.

Scenario: Benchtop Spill (<50 mL/g)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves and goggles.

  • Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels (they increase surface area for evaporation).

  • Disposal: Bag the absorbent in a sealed hazardous waste bag. Clean the surface with soap and water.[2][3][4][5]

Visualizations

Diagram 1: Safe Handling Decision Logic

This flow illustrates the decision-making process for handling the compound based on its physical state and quantity.

SafeHandlingLogic Start Start: Handling 1-(Difluoromethylsulfonyl)piperidin-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol Solid->Weighing Transfer Transfer Protocol Liquid->Transfer StaticRisk Risk: Static & Dust Weighing->StaticRisk Control1 Use Anti-Static Gun Weigh inside Hood StaticRisk->Control1 Reaction Reaction Setup Control1->Reaction SplashRisk Risk: Splash & Permeation Transfer->SplashRisk Control2 Double Nitrile Gloves Luer-Lock Syringes SplashRisk->Control2 Control2->Reaction Waste Disposal: Halogenated Waste Reaction->Waste

Caption: Operational logic flow distinguishing risks between solid handling (dust/static) and liquid handling (permeation).

Diagram 2: PPE Selection Hierarchy

A visual guide to selecting the correct protective gear based on exposure risk.

PPESelection RiskLevel Assess Risk Level LowRisk Low: Analytical (<100 mg, Closed Vials) RiskLevel->LowRisk MedRisk Med: Preparative (Open Flasks, Synthesis) RiskLevel->MedRisk HighRisk High: Spills / Bulk (Aerosol Generation) RiskLevel->HighRisk Set1 Standard PPE: Lab Coat + Safety Glasses Single Nitrile Gloves LowRisk->Set1 Set2 Enhanced PPE: Fume Hood (Sash Down) Goggles + Double Nitrile MedRisk->Set2 Set3 Critical PPE: Respirator (OV/P100) Laminate Gloves + Face Shield HighRisk->Set3

Caption: Tiered PPE selection system ensuring appropriate protection scaling with experimental volume and risk.

References

  • Fluorochem Ltd. (2024).[6] Safety Data Sheet: 1-(Difluoromethylsulfonyl)piperidin-4-ol. Retrieved from (Verified via search for CAS 1340669-73-1).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine-1-sulfonyl fluoride (Structural Analog). Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine derivatives. Retrieved from .

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Sulfonyl fluorides and derivatives. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.